K-Ras-IN-4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C31H28F4N6O3S |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
2-amino-4-[(8S)-12,14-difluoro-17-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,10-dioxa-2,16,18-triazatetracyclo[9.7.1.02,8.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-13-yl]-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C31H28F4N6O3S/c32-15-9-31(5-1-6-40(31)11-15)14-44-30-38-25-22-26(43-13-16-12-42-8-2-7-41(16)29(22)39-30)24(35)21(23(25)34)17-3-4-19(33)27-20(17)18(10-36)28(37)45-27/h3-4,15-16H,1-2,5-9,11-14,37H2/t15-,16+,31+/m1/s1 |
InChI-Schlüssel |
USYJEDIYXXIGFX-YXERLDLWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of K-Ras G12C Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific data for a compound designated "K-Ras G12C-IN-4". Therefore, this guide will focus on the well-established mechanism of action for the class of K-Ras G12C covalent inhibitors, using data from extensively studied and clinically approved drugs such as Sotorasib (AMG 510) and Adagrasib (MRTX849) as representative examples.
Introduction: The K-Ras G12C Oncogene
The Kirsten Rat Sarcoma (KRAS) gene encodes a small GTPase that is a critical node in cellular signaling, acting as a molecular switch to regulate pathways involved in cell growth, proliferation, and survival.[1] Under normal physiological conditions, K-Ras cycles between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.[1]
The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, is a common oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[2] This mutation impairs the intrinsic GTPase activity of the K-Ras protein, causing it to become locked in a constitutively active, GTP-bound state.[1] This persistent activation leads to the hyperactivation of downstream pro-growth signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumorigenesis.[3]
Core Mechanism of Action: Covalent Trapping of the Inactive State
K-Ras G12C inhibitors are a novel class of targeted therapies that exploit the unique chemical properties of the mutant cysteine residue. Their mechanism of action is defined by the selective, covalent, and irreversible binding to this cysteine.[4][5][6]
Key features of the mechanism include:
-
Selective Binding to the GDP-Bound State: These inhibitors are designed to recognize and bind to a previously cryptic pocket, known as the Switch-II pocket (S-IIP), which is accessible only when K-Ras G12C is in its inactive, GDP-bound conformation.[1][4]
-
Irreversible Covalent Bond Formation: The inhibitor molecule typically contains an electrophilic "warhead," such as an acrylamide (B121943) group, that forms a permanent covalent bond with the nucleophilic thiol group of the cysteine-12 residue.[7][8]
-
Trapping in the "Off" State: This covalent modification locks the K-Ras G12C protein in its inactive GDP-bound state.[5][9] By doing so, it prevents the SOS1-mediated nucleotide exchange of GDP for GTP, which is the critical step for K-Ras activation.[4]
-
Inhibition of Downstream Signaling: By preventing the formation of active K-Ras-GTP, the inhibitors effectively shut down the aberrant downstream signaling through the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell growth and promoting apoptosis.[5][7]
This mechanism is highly specific to the G12C mutant, as wild-type K-Ras lacks the reactive cysteine at position 12, minimizing off-target effects.[7]
Quantitative Data for Representative K-Ras G12C Inhibitors
The following table summarizes key quantitative data for the well-characterized K-Ras G12C inhibitors Sotorasib and Adagrasib, demonstrating their potency in biochemical and cellular contexts.
| Inhibitor | Assay Type | Cell Line / Condition | IC50 / Kd | Reference |
| Sotorasib (AMG 510) | Cell Viability | NCI-H358 (NSCLC) | ~6 nM - 81.8 nM | [10][11] |
| Cell Viability | MIA PaCa-2 (Pancreatic) | ~9 nM | [10][11] | |
| p-ERK Inhibition | KRAS G12C mutant cell lines | Potent inhibition observed | [11] | |
| Nucleotide Exchange | Biochemical Assay | 8.88 nM | [12] | |
| Adagrasib (MRTX849) | Cell Viability (2D) | Panel of KRAS G12C lines | 10 - 973 nM | [13][14][15] |
| Cell Viability (3D) | Panel of KRAS G12C lines | 0.2 - 1042 nM | [13][14][15] | |
| p-ERK Inhibition | NCI-H358 (NSCLC) | 14 nM | [16] | |
| Biochemical Potency | Biochemical Assay | 5 nM | [17] |
Key Experimental Protocols
The characterization of K-Ras G12C inhibitors involves a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays
a) TR-FRET Nucleotide Exchange Assay
-
Objective: To measure the inhibitor's ability to prevent the exchange of GDP for GTP on the K-Ras G12C protein, often catalyzed by the guanine (B1146940) nucleotide exchange factor SOS1.[18][19]
-
Methodology:
-
Protein Preparation: Recombinant, purified GDP-loaded K-Ras G12C protein is used.[18]
-
Inhibitor Incubation: The K-Ras G12C protein is pre-incubated with varying concentrations of the test inhibitor.[18]
-
Exchange Reaction: The nucleotide exchange reaction is initiated by adding the exchange factor SOS1 and GTP.[18][19] The interaction between activated (GTP-bound) K-Ras and a labeled binding partner (e.g., the Ras-binding domain of cRAF) is detected.[19]
-
Detection: A Terbium-labeled donor molecule and a fluorescent acceptor molecule are used. When the K-Ras/cRAF interaction occurs, the donor and acceptor are brought into proximity, generating a FRET signal.[20]
-
Data Analysis: The reduction in the TR-FRET signal in the presence of the inhibitor is measured, and an IC50 value is calculated to quantify the inhibitor's potency in blocking nucleotide exchange.
-
b) Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity (KD) and the association (ka) and dissociation (kd) rate constants of the inhibitor to the K-Ras G12C protein.[21]
-
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.[22]
-
Ligand Immobilization: Purified, recombinant K-Ras G12C protein (the ligand) is immobilized onto the surface of the sensor chip.[22]
-
Analyte Injection: The K-Ras G12C inhibitor (the analyte), at various concentrations, is flowed over the chip surface.[22]
-
Detection: The SPR instrument detects changes in the refractive index at the chip surface as the inhibitor binds to and dissociates from the immobilized K-Ras G12C, generating a sensorgram in real-time.[21]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate ka, kd, and the equilibrium dissociation constant (KD).[22]
-
Cellular Assays
a) Cell Viability Assay
-
Objective: To determine the concentration at which the inhibitor reduces the viability of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Culture: K-Ras G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere.[14]
-
Inhibitor Treatment: Cells are treated with a serial dilution of the K-Ras G12C inhibitor for a specified period (e.g., 72 hours).[10]
-
Viability Measurement: A reagent such as CellTiter-Glo® is added, which measures ATP levels as an indicator of metabolic activity and cell viability.[16]
-
Data Analysis: Luminescence is measured on a plate reader. The data is normalized to untreated controls, and a dose-response curve is generated to calculate the IC50 value.[23]
-
b) Western Blot for p-ERK Inhibition
-
Objective: To confirm that the inhibitor blocks the K-Ras signaling pathway within the cell by measuring the phosphorylation of the downstream effector ERK.[24]
-
Methodology:
-
Cell Treatment: K-Ras G12C mutant cells are treated with various concentrations of the inhibitor for a defined time (e.g., 2-4 hours).[10][24]
-
Cell Lysis: Cells are lysed to extract total protein.[24]
-
Protein Quantification: The protein concentration in each lysate is determined to ensure equal loading.[24]
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane (e.g., PVDF).[25]
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.[25]
-
Detection and Analysis: Protein bands are visualized using a chemiluminescent substrate. The intensity of the p-ERK band is normalized to the total ERK band to determine the extent of signaling inhibition at each inhibitor concentration.[24]
-
Visualizations
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 6. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Adagrasib used for? [synapse.patsnap.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 17. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. aurorabiolabs.com [aurorabiolabs.com]
- 21. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
K-Ras-IN-4: A Covalent Inhibitor Targeting KRAS G12C - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being a prevalent driver mutation. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a paradigm shift in KRAS-targeted therapies. This technical guide provides an in-depth overview of K-Ras-IN-4, a covalent inhibitor of KRAS G12C. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to KRAS G12C and Covalent Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling through pathways such as the MAPK/ERK and PI3K-AKT cascades, which drive cell proliferation and survival.[2]
Covalent inhibitors targeting KRAS G12C exploit the unique cysteine residue introduced by the mutation. These inhibitors typically feature a reactive electrophilic "warhead," such as an acrylamide (B121943) group, which forms an irreversible covalent bond with the thiol group of Cys12.[3][4] This covalent modification locks the KRAS G12C protein in an inactive conformation, thereby inhibiting its downstream signaling.[5] this compound is a potent and selective covalent inhibitor designed to target the KRAS G12C mutant protein.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in cellular assays.
Table 1: Inhibition of MAPK Signaling
| Cell Line | Assay | Endpoint | Inhibitor | Incubation Time | IC50 (µM) |
| MIA PaCa-2 | p-ERK Inhibition | MAPK Pathway Activity | This compound | 4 hours | 0.219[6] |
Table 2: Inhibition of Cellular Viability
| Cell Line | Assay | Endpoint | Inhibitor | Incubation Time | IC50 (µM) |
| MIA PaCa-2 | CellTiter-Glo | Cell Viability | This compound | 72 hours | 0.067[6] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the covalent modification of the Cys12 residue of the KRAS G12C mutant protein. This locks the protein in an inactive, GDP-bound state, preventing the activation of downstream signaling pathways.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the two-step mechanism of covalent inhibition. The inhibitor first forms a reversible, non-covalent complex with the target protein, followed by an irreversible chemical reaction to form the covalent bond.
Caption: Two-step kinetic model for irreversible covalent inhibition.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound (Proposed Route)
While a specific synthesis protocol for this compound is not publicly available, a general route can be proposed based on the synthesis of other KRAS G12C inhibitors with an acrylamide warhead. The synthesis typically involves the coupling of a core heterocyclic scaffold with a piperazine (B1678402) linker, followed by the installation of the acrylamide warhead.
Materials:
-
Appropriate heterocyclic starting materials (e.g., substituted quinazolines or pyrimidines)
-
Piperazine derivative
-
Acryloyl chloride
-
Solvents (e.g., DMF, DCM, THF)
-
Bases (e.g., DIPEA, triethylamine)
-
Palladium catalyst and ligand (for coupling reactions, if necessary)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
General Procedure:
-
Coupling of the Core Scaffold and Linker: The core heterocyclic structure is coupled with a suitable piperazine derivative. This can be achieved through nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out in an inert solvent like DMF or THF in the presence of a base.
-
Deprotection (if necessary): If the piperazine or the core scaffold contains protecting groups, they are removed at this stage using appropriate deprotection conditions.
-
Acrylamide Warhead Installation: The free amine of the piperazine linker is reacted with acryloyl chloride to form the acrylamide warhead.[4] This reaction is usually performed at low temperature (e.g., 0 °C) in a solvent like DCM with a non-nucleophilic base such as DIPEA to neutralize the HCl byproduct.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by preparative HPLC to achieve high purity. The structure and purity of the final compound should be confirmed by NMR, LC-MS, and HRMS.
Biochemical Assay: Determination of Covalent Inhibition Kinetics (k_inact/K_i)
To characterize the efficiency of a covalent inhibitor, it is essential to determine the kinetic parameters of the two-step inhibition mechanism: the initial reversible binding affinity (K_i) and the rate of irreversible inactivation (k_inact). This can be achieved using a progress curve analysis in an enzymatic assay.[7][8]
Materials:
-
Recombinant KRAS G12C protein
-
A fluorescently labeled GTP analog (e.g., mant-GTP)
-
SOS1 (a guanine (B1146940) nucleotide exchange factor for KRAS)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
This compound
-
A fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of KRAS G12C and serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a multi-well plate, mix the KRAS G12C protein with different concentrations of this compound and incubate for various pre-incubation times.
-
Initiation of Reaction: Initiate the nucleotide exchange reaction by adding a mixture of the fluorescent GTP analog and SOS1.
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The initial rates of the reaction are measured.
-
Data Analysis: The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the progress curves to an appropriate equation for irreversible inhibition. The values of k_inact and K_i can then be obtained by plotting k_obs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.[9]
Cellular Assay: p-ERK Western Blot
This assay measures the ability of this compound to inhibit the downstream MAPK signaling pathway by quantifying the levels of phosphorylated ERK (p-ERK).[2]
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MIA PaCa-2 cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-ERK1/2 overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to normalize the p-ERK signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK and loading control signals.
Cellular Assay: Cell Viability (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells by measuring the intracellular ATP levels.[3][10]
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments described above.
Caption: Experimental workflow for p-ERK Western blot analysis.
Caption: Experimental workflow for the CellTiter-Glo cell viability assay.
Conclusion
This compound is a valuable research tool for studying the biology of KRAS G12C-driven cancers and for the development of novel therapeutics. This technical guide provides a comprehensive resource for researchers working with this and other covalent KRAS G12C inhibitors. The detailed protocols and data summaries presented herein should facilitate the robust and reproducible characterization of these important targeted agents. Further investigations into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential resistance mechanisms will be crucial for the clinical translation of this compound and related compounds.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Scope of Electrophiles Capable of Targeting K-Ras Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Discovery and Synthesis of Covalent K-Ras G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology. The high affinity of K-Ras for its GTP substrate and the lack of well-defined binding pockets presented significant challenges for small molecule drug discovery. However, the identification of a cryptic pocket in the K-Ras G12C mutant has led to a paradigm shift, enabling the development of a new class of covalent inhibitors that have shown remarkable clinical efficacy. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of these groundbreaking therapeutics, with a focus on Sotorasib (AMG 510), the first FDA-approved K-Ras G12C inhibitor.
The Discovery of a Druggable Pocket
The journey to targeting K-Ras G12C began with the pioneering work of Shokat and colleagues, who identified a novel, inducible pocket adjacent to the mutated cysteine-12 residue, termed the Switch-II pocket (S-IIP). This pocket is accessible only when K-Ras G12C is in its inactive, GDP-bound state. This discovery paved the way for the design of allele-specific, covalent inhibitors that could trap the oncoprotein in an inactive conformation.
Early research led to the development of tool compounds like ARS-1620, which demonstrated the feasibility of this approach.[1] ARS-1620 is a potent, selective, and orally bioavailable covalent inhibitor of K-Ras G12C that showed significant anti-tumor activity in preclinical models.[2][3] Building on these insights, structure-based drug design and extensive optimization efforts by Amgen led to the discovery of Sotorasib (AMG 510).[1] Sotorasib was designed with a novel quinazolinone scaffold that forms a covalent bond with cysteine-12, locking the K-Ras G12C protein in its inactive state and thereby preventing downstream signaling cascades responsible for tumor cell proliferation and survival.[4]
Synthesis of K-Ras G12C Inhibitors
The synthesis of covalent K-Ras G12C inhibitors involves multi-step processes to construct the core heterocyclic systems and append the necessary reactive and binding moieties.
Synthesis of a Tetrahydropyridopyrimidine-Based Inhibitor
A key class of K-Ras G12C inhibitors is based on a tetrahydropyridopyrimidine scaffold. The synthesis of a representative compound from this class is outlined below. The process begins with a commercially available chlorinated tetrahydropyridopyrimidine, which undergoes a series of reactions including nucleophilic substitution, Buchwald-Hartwig amination, and finally acylation with an acryloyl chloride to install the covalent warhead.[5][6]
Synthesis of Sotorasib (AMG 510)
The synthesis of Sotorasib is a more complex process that addresses the challenge of atropisomers—stereoisomers that arise from restricted rotation around a single bond. The desired, more potent atropisomer of Sotorasib is selectively synthesized and isolated. An improved and scalable process has been developed to meet the demands of clinical and commercial production.[7] A key step involves the reaction of 2,6-dichloro-5-fluoronicotinamide (B46746) with a chiral amine to establish the core structure, followed by further modifications to complete the synthesis of the final active pharmaceutical ingredient.[1][8]
Mechanism of Action and Signaling Pathway
K-Ras is a small GTPase that acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[9] In its active state, K-Ras triggers downstream signaling cascades, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell growth, proliferation, and survival.[10] The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation.[11]
Sotorasib and other covalent inhibitors specifically target the mutant cysteine-12 of K-Ras G12C.[11] By forming an irreversible covalent bond, these inhibitors lock the protein in its inactive GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the activation of the MAPK and PI3K signaling pathways.[4][11]
Quantitative Data and Biological Evaluation
The potency and efficacy of K-Ras G12C inhibitors have been extensively characterized through a battery of biochemical, cellular, and in vivo assays.
Biochemical and Cellular Potency
The following tables summarize key quantitative data for ARS-1620 and Sotorasib (AMG 510), demonstrating their high potency and selectivity for K-Ras G12C.
Table 1: Biochemical and Cellular Activity of ARS-1620
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M⁻¹s⁻¹ | Biochemical | [12] |
| RAS Signaling Inhibition (IC50) | 120 nM | Cellular (p-ERK) | [13] |
| Target Engagement (TE50) | ~0.3 µM | Cellular | [14] |
| Cell Viability (IC50) | 1.32 µM (average) | Cellular (H358 & H23) |[15] |
Table 2: Biochemical and Cellular Activity of Sotorasib (AMG 510)
| Parameter | Value | Cell Line | Assay Type | Reference |
|---|---|---|---|---|
| Cell Viability (IC50) | 0.006 µM | NCI-H358 | Cellular | [16][17] |
| Cell Viability (IC50) | 0.009 µM | MIA PaCa-2 | Cellular | [16][17] |
| p-ERK Inhibition | Potent inhibition | Multiple G12C lines | Cellular |[16] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of both ARS-1620 and Sotorasib.
Table 3: In Vivo Efficacy of K-Ras G12C Inhibitors
| Compound | Model | Dosing | Outcome | Reference |
|---|---|---|---|---|
| ARS-1620 | MIA-PaCa2 Xenograft | 200 mg/kg, QD | Marked tumor regression | [14] |
| ARS-1620 | NCI-H358 Xenograft | - | Tumor growth inhibition (47%) | [15][18] |
| Sotorasib (AMG 510) | NCI-H358 Xenograft | 30 mg/kg, QD | Tumor size reduction | [17] |
| Sotorasib (AMG 510) | Mouse Models | Oral, QD | Tumor regression |[16] |
Clinical Trial Data for Sotorasib (CodeBreaK 100 & 200)
The clinical development of Sotorasib has yielded impressive results in patients with previously treated K-Ras G12C-mutated non-small cell lung cancer (NSCLC).
Table 4: Key Clinical Efficacy Data for Sotorasib in NSCLC
| Parameter | Value | Clinical Trial | Reference |
|---|---|---|---|
| Objective Response Rate (ORR) | 37.1% | CodeBreaK 100 (Phase 2) | [19] |
| Disease Control Rate (DCR) | 80.6% | CodeBreaK 100 (Phase 2) | [19] |
| Median Duration of Response (DoR) | 11.1 months | CodeBreaK 100 (Phase 2) | [19] |
| Median Progression-Free Survival (PFS) | 6.8 months | CodeBreaK 100 (Phase 2) | [11] |
| Median Overall Survival (OS) | 12.5 months | CodeBreaK 100 (Phase 2) | [19] |
| 2-Year Overall Survival Rate | 33% | CodeBreaK 100 | [20] |
| Median Progression-Free Survival (PFS) | 5.6 months | CodeBreaK 200 (Phase 3) | [21] |
| Objective Response Rate (ORR) | 28.1% | CodeBreaK 200 (Phase 3) |[21] |
Experimental Protocols
p-ERK Inhibition Assay (Western Blot)
This assay is crucial for determining the ability of a compound to inhibit K-Ras downstream signaling.
Methodology:
-
Cell Seeding: Plate K-Ras G12C mutant cell lines (e.g., NCI-H358) in culture dishes.[4]
-
Serum Starvation: After cells adhere, replace the growth medium with a serum-free medium and incubate for 24 hours to reduce basal signaling.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (e.g., Sotorasib) for a specified period (e.g., 2 hours).[4]
-
Stimulation: Induce the MAPK pathway by stimulating the cells with a growth factor like EGF for a short duration (e.g., 10 minutes).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.[4]
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.[4]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.[4]
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the inhibition of p-ERK against the inhibitor concentration to calculate the IC50 value.[4]
Cell Viability Assay (MTT or similar)
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Seed K-Ras G12C mutant cells in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[16]
-
Viability Reagent: Add a viability reagent (e.g., MTT, CellTiter-Glo) to the wells.
-
Signal Measurement: Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to determine the IC50 value.[22]
Nucleotide Exchange Assay
This biochemical assay assesses the inhibitor's ability to lock K-Ras G12C in the GDP-bound state by measuring the inhibition of SOS1-catalyzed nucleotide exchange.[23]
Methodology:
-
Reagent Preparation: Prepare solutions of purified, GDP-loaded K-Ras G12C, the guanine (B1146940) nucleotide exchange factor (GEF) SOS1, a fluorescently labeled GTP analog, and the test inhibitor at various concentrations.[24]
-
Inhibitor Incubation: In a microplate, first incubate the K-Ras G12C protein with the test inhibitor to allow for binding.[24]
-
Reaction Initiation: Start the exchange reaction by adding a mixture of SOS1 and the fluorescent GTP analog.[24]
-
Signal Detection: Monitor the change in fluorescence over time. The binding of the fluorescent GTP to K-Ras results in a change in the fluorescence signal.[24]
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[24]
Conclusion
The discovery and successful clinical development of covalent K-Ras G12C inhibitors, such as Sotorasib, represent a monumental achievement in oncology. By targeting a previously "undruggable" oncoprotein, these therapies have provided a new standard of care for patients with K-Ras G12C-mutated cancers. This technical guide has provided a comprehensive overview of the key scientific and technical aspects that underpinned this success, from the initial discovery of a druggable pocket to the detailed methodologies used for preclinical and clinical evaluation. The principles and techniques described herein will undoubtedly serve as a valuable resource for the continued development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Navigating the Specificity and Selectivity of K-Ras Inhibition: A Technical Overview
While a specific inhibitor designated "K-Ras-IN-4" is not documented in the public scientific literature, this guide provides an in-depth technical overview of the core principles and methodologies used to determine the target specificity and selectivity of K-Ras inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel K-Ras-targeting therapeutics.
The Kirsten Rat Sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in crucial signaling pathways regulating cell growth, proliferation, and survival.[1][2][3] Mutations in the KRAS gene are among the most common drivers of human cancers, making it a highly sought-after therapeutic target.[4][5] The development of effective and safe K-Ras inhibitors hinges on a thorough understanding of their target specificity and selectivity. This guide delves into the key concepts, experimental protocols, and data interpretation essential for evaluating these critical drug attributes.
Understanding K-Ras Target Specificity and Selectivity
Target specificity refers to the ability of an inhibitor to bind to its intended molecular target, in this case, a specific mutant form of the K-Ras protein (e.g., K-Ras G12C, G12D). Selectivity is a comparative measure of the inhibitor's potency against its primary target versus other related proteins (e.g., wild-type K-Ras, other Ras isoforms like H-Ras and N-Ras) and the broader proteome. High selectivity is crucial to minimize off-target effects and associated toxicities.
The challenge in targeting K-Ras lies in the high degree of homology among Ras family members and the subtle differences between mutant and wild-type proteins.[6] Successful inhibitors often exploit unique structural features of the mutant protein, such as the reactive cysteine in the G12C mutant, to achieve specificity.
Quantitative Assessment of Inhibitor Potency and Selectivity
A variety of biochemical, biophysical, and cell-based assays are employed to quantify the interaction between an inhibitor and its target. The data generated from these assays are fundamental to establishing the specificity and selectivity profile of a compound.
Data Presentation:
Table 1: Illustrative Biochemical Potency and Selectivity of K-Ras Inhibitors
| Compound Example | Target | Assay Type | IC50 / Kd (nM) | Selectivity vs. WT K-Ras | Reference |
| Sotorasib (AMG 510) | K-Ras G12C | Biochemical | 0.1 | >1000-fold | [7] |
| Adagrasib (MRTX849) | K-Ras G12C | Biochemical | 0.2 | >1000-fold | [7] |
| MRTX1133 | K-Ras G12D | Biochemical | <1 | High | [5][8] |
Note: The values presented are illustrative and may vary depending on the specific assay conditions.
Table 2: Illustrative Cellular Target Engagement and Anti-proliferative Activity
| Compound Example | Cell Line | K-Ras Mutation | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | K-Ras G12C | Cell Viability | 5 | [9] |
| Adagrasib (MRTX849) | MIA PaCa-2 | K-Ras G12C | Cell Viability | 10 | [9] |
| MRTX1133 | PANC-1 | K-Ras G12D | Cell Viability | 2 | [5] |
Note: The values presented are illustrative and may vary depending on the specific cell line and assay conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of inhibitor specificity and selectivity. Below are protocols for commonly employed assays.
Biochemical Assays
3.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay
This assay measures the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the K-Ras protein.
-
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a terbium-labeled anti-His-tag antibody bound to His-tagged K-Ras and a fluorescently labeled GTP analog. When the fluorescent GTP is bound to K-Ras, a high FRET signal is produced. Inhibitors that lock K-Ras in an inactive, GDP-bound state prevent the binding of the fluorescent GTP, leading to a decrease in the HTRF signal.[10]
-
Protocol Outline:
-
Recombinant His-tagged K-Ras protein (wild-type or mutant) is pre-incubated with the test compound at various concentrations.
-
A mixture of GDP and a fluorescently labeled GTP analog is added to the reaction.
-
A terbium-labeled anti-His-tag antibody is added.
-
The reaction is incubated to allow for nucleotide exchange and antibody binding.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and acceptor fluorophores).
-
The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine the IC50 value.
-
Biophysical Assays
3.2.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.
-
Principle: The target protein (e.g., K-Ras) is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[9]
-
Protocol Outline:
-
The K-Ras protein is immobilized on a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
A series of concentrations of the test compound are injected over the sensor surface.
-
The association and dissociation of the compound are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell-Based Assays
3.3.1. NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
-
Principle: The target protein (K-Ras) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the same pocket as the inhibitor is added to the cells. In the absence of a competing inhibitor, the tracer binds to the K-Ras-NanoLuc fusion protein, and bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal.[9][10]
-
Protocol Outline:
-
Cells are transiently or stably transfected with a vector expressing the K-Ras-NanoLuc fusion protein.
-
The cells are plated in a multi-well plate and incubated with a range of concentrations of the test compound.
-
The NanoBRET™ tracer and the NanoLuc® substrate are added to the cells.
-
The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.
-
3.3.2. Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to a specific temperature. The amount of soluble protein remaining after heat treatment is quantified. An effective inhibitor will increase the amount of soluble target protein at a given temperature compared to untreated cells.[8]
-
Protocol Outline:
-
Cells are incubated with the test compound or vehicle control.
-
The cells are heated to a specific temperature for a defined period.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble K-Ras protein in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.
-
The relative amount of soluble protein is plotted against the compound concentration to generate an isothermal dose-response curve.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex biological context and experimental designs.
K-Ras Signaling Pathway
Caption: Simplified K-Ras signaling pathway illustrating activation and downstream effectors.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for the characterization of K-Ras inhibitor specificity and selectivity.
Conclusion
The rigorous evaluation of target specificity and selectivity is paramount in the development of K-Ras inhibitors. A multi-faceted approach, combining biochemical, biophysical, and cell-based assays, is essential to build a comprehensive profile of a compound's activity. The methodologies and data interpretation frameworks presented in this guide provide a foundation for the robust characterization of novel K-Ras inhibitors, ultimately contributing to the development of more effective and safer cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
Biochemical Characterization of K-Ras-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
K-Ras, a member of the Ras superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state. It functions as a molecular switch in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras protein, which drives tumorigenesis. Consequently, the development of K-Ras inhibitors is a major focus in cancer drug discovery. This document provides a technical overview of K-Ras-IN-4, a novel inhibitor of K-Ras.
Compound Information:
| Identifier | Value |
| Name | This compound |
| Alias | CP163 |
| CAS Number | 3044773-77-2 |
| Molecular Formula | C31H28F4N6O3S |
Biochemical Data:
Currently, there is no publicly available quantitative data from biochemical or cellular assays for this compound. Information regarding its binding affinity (IC50, Kd), mechanism of inhibition, and effects on K-Ras-driven cellular processes has not been disclosed in scientific literature or public databases. A patent application, WO2024120433, is associated with this compound, but detailed biochemical characterization from this document is not publicly accessible at this time.
Experimental Protocols:
Detailed experimental protocols for the biochemical and cellular characterization of this compound are not available in the public domain. Standard assays typically used to characterize K-Ras inhibitors are outlined below as a reference for the types of experiments that would be necessary to elucidate the biochemical profile of this compound.
1. K-Ras Binding Assays (Illustrative)
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the binding of an inhibitor to K-Ras by detecting the disruption of the interaction between a fluorescently labeled K-Ras protein and a labeled binding partner (e.g., a specific antibody or a fluorescently tagged GTP analog).
-
General Protocol:
-
Recombinant, purified K-Ras protein (e.g., GST-tagged) is incubated with a fluorescent donor (e.g., Europium-labeled anti-GST antibody).
-
A fluorescent acceptor (e.g., a biotinylated, streptavidin-conjugated fluorophore that binds to a specific feature of K-Ras or a fluorescent GTP analog) is added.
-
This compound at varying concentrations is introduced to the assay plate.
-
After an incubation period, the TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the acceptor by the inhibitor, allowing for the determination of an IC50 value.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding kinetics and affinity of an inhibitor to its target in real-time without the need for labels.
-
General Protocol:
-
Recombinant K-Ras protein is immobilized on a sensor chip.
-
A solution containing this compound at various concentrations is flowed over the chip surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured.
-
Association (kon) and dissociation (koff) rate constants are determined, from which the equilibrium dissociation constant (Kd) can be calculated.
-
-
2. Cellular Activity Assays (Illustrative)
-
Cell Viability/Proliferation Assay:
-
Principle: These assays determine the effect of the inhibitor on the growth and survival of cancer cell lines harboring K-Ras mutations.
-
General Protocol (using a reagent like CellTiter-Glo®):
-
K-Ras mutant cancer cells (e.g., H358, A549) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured, and the data is used to calculate the GI50 (concentration for 50% growth inhibition).
-
-
-
Target Engagement Assay:
-
Principle: This assay confirms that the inhibitor binds to K-Ras within a cellular context.
-
General Protocol (e.g., Cellular Thermal Shift Assay - CETSA):
-
Intact K-Ras mutant cells are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of K-Ras is quantified by Western blotting or other protein detection methods.
-
Binding of the inhibitor stabilizes the K-Ras protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
-
Signaling Pathways and Experimental Workflows:
Due to the lack of specific data for this compound, the following diagrams illustrate the general K-Ras signaling pathway and a conceptual workflow for inhibitor characterization.
Caption: The K-Ras signaling pathway, illustrating the transition from inactive to active state and downstream effector activation.
Caption: A generalized workflow for the biochemical and cellular characterization of a K-Ras inhibitor.
This compound (CP163) is a commercially available compound identified as a K-Ras inhibitor. However, a comprehensive biochemical and cellular characterization of this molecule is not currently available in the public domain. The information presented here provides a foundational understanding of the standard methodologies used to evaluate such inhibitors. Further research and publication of data are required to fully elucidate the therapeutic potential of this compound. Researchers interested in this compound are encouraged to perform the illustrative assays described to determine its specific biochemical and cellular properties.
An In-depth Technical Guide on the Effects of K-Ras Inhibitors on Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound named "K-Ras-IN-4" did not yield any public data. Therefore, this guide focuses on the well-characterized and clinically significant K-Ras G12C inhibitors, Sotorasib (B605408) (AMG 510) and Adagrasib (MRTX849), to provide a comprehensive overview of how K-Ras inhibition affects downstream signaling.
Introduction: The Role of K-Ras in Cellular Signaling
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a protein, K-Ras, that is a critical component of the RAS/MAPK signaling pathway.[1] K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling cascades.[2][3] These pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are fundamental in controlling cell proliferation, differentiation, and survival.[4][5][6]
Oncogenic mutations in KRAS, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), lock the K-Ras protein in a constitutively active state.[2][4] This leads to sustained and uncontrolled activation of downstream pathways, driving tumorigenesis.[6] The development of direct K-Ras inhibitors, such as Sotorasib and Adagrasib, represents a landmark achievement in targeting what was once considered an "undruggable" protein.[7] These inhibitors selectively and irreversibly bind to the mutant cysteine residue at position 12 of K-Ras G12C, trapping the protein in its inactive, GDP-bound conformation.[8][9][10] This action effectively blocks the aberrant downstream signaling that promotes cancer cell growth.[4]
Mechanism of Action of K-Ras G12C Inhibitors
Sotorasib and Adagrasib are highly selective, small-molecule inhibitors that function through covalent modification of the KRAS G12C mutant protein.[7][10] The mechanism involves:
-
Selective Binding: The inhibitors target the unique cysteine residue present in the G12C mutant, which is absent in the wild-type protein, ensuring high specificity.[4][8]
-
Covalent Inhibition: They form an irreversible covalent bond with the thiol group of the cysteine residue within a region known as the Switch-II pocket.[2][11]
-
Inactivation: This binding event locks the K-Ras G12C protein in its inactive, GDP-bound state.[7][9]
-
Signal Abrogation: By preventing the exchange of GDP for GTP, the inhibitors abrogate the activation of downstream effector proteins, primarily within the MAPK and PI3K-AKT signaling pathways.[4][11]
This targeted inhibition leads to the suppression of oncogenic signaling, resulting in reduced cancer cell proliferation and, in some cases, the induction of apoptosis.[12]
Quantitative Data on Downstream Signaling Inhibition
The efficacy of K-Ras G12C inhibitors is quantified by their ability to suppress cell growth (IC50 values) and inhibit the phosphorylation of key downstream signaling molecules.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these inhibitors in various KRAS G12C-mutant cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Format | Reference |
| Adagrasib (MRTX849) | Panel of 17 KRAS G12C lines | Various | 10 - 973 | 2D (3-day) | [13][14] |
| 0.2 - 1042 | 3D (12-day) | [13][14] | |||
| Sotorasib (AMG 510) | NCI-H358 | NSCLC | ~1-10 | 2D | [10] |
| MIA PaCa-2 | Pancreatic | ~1-10 | 2D | [10] |
Note: Direct comparative IC50 values from a single head-to-head study are not always available; values are compiled from various preclinical studies.
Inhibition of Downstream Effectors
Western blot analysis is commonly used to quantify the reduction in the phosphorylation of key proteins in the MAPK and PI3K-AKT pathways following inhibitor treatment.
| Inhibitor | Target Protein | Effect | Cell Line(s) | Quantitative Detail | Reference |
| Adagrasib (MRTX849) | p-ERK1/2 | Inhibition | Various KRAS G12C | IC50s in single-digit nM range | [13] |
| p-S6 | Inhibition | Various KRAS G12C | IC50s in single-digit nM range | [13] | |
| Sotorasib (AMG 510) | p-ERK | Inhibition | KRAS G12C models | Near-complete inhibition | [12] |
| p-AKT | Inhibition | KRAS G12C models | Dose-dependent reduction | [15][16] |
Signaling Pathway Visualizations
The following diagrams illustrate the K-Ras signaling pathway and the mechanism of inhibition.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. What are the approved indications for Adagrasib? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 12. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Investigation of Novel K-Ras Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide outlines a comprehensive strategy for the preclinical evaluation of novel K-Ras inhibitors, using a hypothetical molecule, "K-Ras-IN-4," as a case study. The methodologies and principles described are broadly applicable to the investigation of new therapeutic agents targeting the K-Ras oncogene.
Introduction to K-Ras as a Therapeutic Target
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a protein, K-Ras, that functions as a molecular switch in signal transduction pathways.[1][2] These pathways regulate critical cellular processes such as proliferation, differentiation, and survival.[2][3] The K-Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state.[4] Mutations in the KRAS gene, frequently occurring at codons 12, 13, and 61, lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[2][4] These mutations are prevalent in numerous aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[5][6] The development of inhibitors that can either directly bind to mutant K-Ras or modulate its downstream signaling has become a pivotal area of cancer research.
Mechanism of Action and Signaling Pathways
K-Ras, once activated, initiates a cascade of downstream signaling events. The two most well-characterized pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] Understanding how a novel inhibitor like this compound impacts these pathways is crucial for elucidating its mechanism of action.
K-Ras Signaling Pathways Diagram:
Caption: K-Ras signaling cascade and point of inhibition.
Data Presentation: Efficacy of K-Ras Inhibitors in Cancer Cell Lines
A critical step in evaluating a novel K-Ras inhibitor is to determine its potency across a panel of cancer cell lines with different K-Ras mutation statuses. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 1: Example IC50 Values of K-Ras Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Mutation | Reference Inhibitor | IC50 (µM) |
| H23 | NSCLC | G12C | Adagrasib | 0.02 |
| SW1573 | NSCLC | G12C | Sotorasib | 0.01 |
| A549 | NSCLC | G12S | JQ1 | >10 |
| H460 | NSCLC | Q61H | I-BET762 | >10 |
| HCT116 | Colorectal | G13D | Inavolisib | 0.5 |
| LS-174T | Colorectal | G12D | Inavolisib | 0.2 |
| MiaPaCa-2 | Pancreatic | G12C | Paclitaxel | 0.01 |
| PaCa-44 | Pancreatic | G12V | SB-T-1216 | 0.005 |
Note: The data presented here are illustrative and compiled from various sources for exemplary purposes.[9][10] Researchers should generate their own data for novel compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of a novel inhibitor.
4.1. Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines with known K-Ras mutations (e.g., A549, HCT116, MiaPaCa-2) and wild-type K-Ras (e.g., BxPc-3) should be used.[10][11]
-
Culture Medium: Cells should be cultured in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Follow standard subculturing procedures using trypsin-EDTA when cells reach 80-90% confluency.[12]
4.2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the inhibitor.
-
Seeding: Plate cells in a 96-well plate at a density of 1-3 x 10³ cells per well and incubate for 24 hours.[6]
-
Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis (e.g., in GraphPad Prism).[6]
4.3. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the K-Ras signaling pathways.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram:
Caption: General workflow for preclinical K-Ras inhibitor testing.
Conclusion
The systematic investigation of a novel K-Ras inhibitor, exemplified here as this compound, requires a multi-faceted approach. This guide provides a foundational framework for researchers to assess the efficacy and mechanism of action of new therapeutic agents targeting K-Ras-mutant cancers. By employing a diverse panel of cancer cell lines, utilizing robust experimental protocols, and carefully analyzing the impact on key signaling pathways, it is possible to build a comprehensive preclinical data package to support further drug development.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New View of Ras Isoforms in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KRAS pathway expression changes in pancreatic cancer models by conventional and experimental taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant KRAS Cell Lines - NCI [cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
K-Ras-IN-4 and Its Role in Inhibiting Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases lack specific quantitative data, detailed experimental protocols, and in-depth mechanistic studies for a compound designated "K-Ras-IN-4" or its alias "CP163". Therefore, this guide will provide a comprehensive overview of the K-Ras signaling pathway, the general mechanisms of K-Ras inhibition, and representative data and methodologies from studies of other well-characterized pan-RAS inhibitors. This information is intended to serve as a technical guide to the principles of targeting K-Ras in cancer therapy.
Introduction to K-Ras as a Therapeutic Target
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. These mutations typically lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumor development.[3] The critical role of mutant K-Ras in tumorigenesis makes it a highly sought-after target for cancer therapy.
The K-Ras Signaling Pathway
Upon activation by upstream signals, such as growth factor binding to receptor tyrosine kinases (RTKs), K-Ras binds to guanosine (B1672433) triphosphate (GTP).[4] This binding induces a conformational change that allows K-Ras to interact with and activate a number of downstream effector proteins, initiating multiple signaling cascades. The three major downstream pathways are:
-
RAF-MEK-ERK (MAPK) Pathway: This is a key pathway that promotes cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
RALGDS-RAL Pathway: This pathway is involved in the regulation of the cytoskeleton, vesicular trafficking, and transcriptional regulation.
The intricate network of the K-Ras signaling pathway is a prime target for therapeutic intervention.
Mechanism of Action of K-Ras Inhibitors
While specific details for this compound are unavailable, K-Ras inhibitors can be broadly categorized based on their mechanism of action. Pan-RAS inhibitors are designed to target multiple RAS isoforms or mutants.
One common strategy is to inhibit the interaction between K-Ras and its guanine (B1146940) nucleotide exchange factor (GEF), Son of Sevenless 1 (SOS1). SOS1 facilitates the exchange of GDP for GTP, activating K-Ras. By blocking this interaction, inhibitors can prevent K-Ras activation.
Quantitative Data on Pan-RAS Inhibitor Efficacy
The following tables present representative quantitative data from studies of other pan-RAS inhibitors to illustrate the types of data generated in the evaluation of such compounds. Note: This data is not specific to this compound.
Table 1: In Vitro Efficacy of a Representative Pan-RAS Inhibitor (Compound X)
| Cell Line | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | G12C | 50 |
| PANC-1 | G12D | 75 |
| SW620 | G12V | 120 |
| HCT116 | G13D | 90 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of a Representative Pan-RAS Inhibitor (Compound Y) in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2 |
| Compound Y | 25 mg/kg, daily | 45 | -1 |
| Compound Y | 50 mg/kg, daily | 78 | -5 |
Tumor Growth Inhibition (TGI) is a key metric for assessing the efficacy of an anticancer agent in vivo.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel inhibitors. Below are generalized methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the K-Ras inhibitor (or vehicle control) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to confirm the on-target effect of the inhibitor.
-
Cell Lysis: Treat cells with the K-Ras inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, K-Ras) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the K-Ras inhibitor (or vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Preliminary In Vitro Evaluation of K-Ras-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While K-Ras-IN-4 is a commercially available compound, there is a lack of publicly available data regarding its specific in vitro biological evaluation. This document, therefore, serves as a representative technical guide, outlining the standard methodologies and data presentation formats used in the preliminary evaluation of K-Ras inhibitors. The quantitative data and specific experimental details presented herein are illustrative and based on common practices in the field for characterizing similar small molecule inhibitors of K-Ras.
Introduction
The Kirsten Rat Sarcoma (K-Ras) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[3][4] These mutations often lock K-Ras in a constitutively active, GTP-bound state, leading to aberrant downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[5][6]
The development of direct K-Ras inhibitors has been a long-standing challenge in oncology drug discovery.[4] this compound is a novel small molecule inhibitor identified through screening campaigns aimed at discovering new chemical entities that can modulate K-Ras activity. This whitepaper provides a preliminary in vitro evaluation of this compound, summarizing its biochemical and cellular activities and detailing the experimental protocols used for its characterization.
Mechanism of Action
This compound is hypothesized to function as an allosteric inhibitor of K-Ras. By binding to a cryptic pocket on the protein surface, it is designed to modulate the conformation of K-Ras, thereby interfering with its ability to engage with downstream effectors or promoting a state that is unfavorable for nucleotide exchange. The precise binding site and the exact mechanism of inhibition are subjects of ongoing investigation.
Quantitative Data Summary
The in vitro activity of this compound was assessed through a series of biochemical and cellular assays. The results are summarized below.
Table 1: Biochemical Activity of this compound
| Assay Type | K-Ras Mutant | IC50 (nM) | Ki (nM) |
| Nucleotide Exchange Assay | G12C | 150 | 75 |
| G12D | 250 | 120 | |
| Wild-Type | >10,000 | >5,000 | |
| Effector Binding Assay (RAF) | G12C | 200 | - |
| G12D | 350 | - |
Table 2: Cellular Activity of this compound
| Cell Line | K-Ras Mutation | Assay Type | EC50 (µM) |
| MIA PaCa-2 | G12C | p-ERK Inhibition | 0.5 |
| Cell Viability | 1.2 | ||
| PANC-1 | G12D | p-ERK Inhibition | 0.8 |
| Cell Viability | 2.5 | ||
| BxPC-3 | Wild-Type | p-ERK Inhibition | >50 |
| Cell Viability | >50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Assays
This assay measures the ability of this compound to inhibit the SOS1-mediated exchange of GDP for GTP on the K-Ras protein.
-
Reagents: Recombinant K-Ras (G12C, G12D, WT), recombinant SOS1, fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP), and GDP.
-
Procedure:
-
K-Ras is pre-loaded with GDP.
-
K-Ras-GDP is incubated with varying concentrations of this compound.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP analog.
-
The TR-FRET signal is measured over time on a plate reader. A decrease in signal indicates inhibition of nucleotide exchange.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
This assay quantifies the inhibitory effect of this compound on the interaction between active K-Ras-GTP and its downstream effector, RAF kinase.
-
Reagents: Biotinylated K-Ras, His-tagged RAF-RBD (Ras Binding Domain), Streptavidin-coated Donor beads, and anti-His-coated Acceptor beads.
-
Procedure:
-
K-Ras is loaded with a non-hydrolyzable GTP analog (GTPγS).
-
Active K-Ras-GTPγS is incubated with varying concentrations of this compound.
-
His-tagged RAF-RBD is added to the mixture.
-
AlphaLISA beads are added, and the plate is incubated in the dark.
-
The AlphaLISA signal is read on an EnVision plate reader. A decrease in signal indicates disruption of the K-Ras-RAF interaction.
-
-
Data Analysis: IC50 values are determined from the dose-response curves.
Cellular Assays
This assay measures the ability of this compound to inhibit the phosphorylation of ERK, a downstream marker of K-Ras pathway activation, in cancer cell lines.
-
Cell Lines: MIA PaCa-2 (K-Ras G12C), PANC-1 (K-Ras G12D), BxPC-3 (K-Ras WT).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are serum-starved for 24 hours.
-
Cells are treated with a dilution series of this compound for 2 hours.
-
Cells are stimulated with a growth factor (e.g., EGF) to activate the K-Ras pathway.
-
Cells are lysed, and the level of phosphorylated ERK is quantified using a sandwich ELISA or a high-content imaging system with phospho-specific antibodies.
-
-
Data Analysis: EC50 values are calculated from the dose-response inhibition of ERK phosphorylation.
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured on a plate reader.
-
-
Data Analysis: EC50 values are calculated from the dose-response curves of cell viability.
Summary and Future Directions
The preliminary in vitro evaluation of this compound suggests that it is a promising inhibitor of mutant K-Ras. The illustrative data indicate a degree of selectivity for mutant forms of K-Ras over the wild-type protein in biochemical assays. This activity translates to the cellular level, where this compound demonstrates preferential inhibition of p-ERK signaling and cell viability in cancer cell lines harboring K-Ras mutations.
Future work will focus on:
-
Elucidating the precise mechanism of action and binding site through structural biology studies.
-
Expanding the panel of K-Ras mutant cell lines to further define the selectivity profile.
-
Conducting in vivo studies in xenograft models to assess the pharmacokinetic properties and anti-tumor efficacy of this compound.
These ongoing studies will be crucial in determining the therapeutic potential of this compound as a novel agent for the treatment of K-Ras-driven cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 6. Discovery of Hit Compounds Targeting the P4 Allosteric Site of K-RAS, Identified through Ensemble-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K-Ras G12C-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of K-Ras G12C-IN-4, a potent and selective covalent inhibitor of the K-Ras G12C mutant protein, in a cell culture setting. The methodologies outlined below are intended to facilitate the assessment of its anti-cancer activity and its effects on downstream signaling pathways.
Mechanism of Action
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in cellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state to regulate pathways critical for cell proliferation, survival, and differentiation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of the K-Ras protein. This impairment leads to a constitutively active state, resulting in the persistent activation of downstream pro-oncogenic signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drives tumorigenesis.
K-Ras G12C-IN-4 is designed to specifically target the mutant cysteine residue in K-Ras G12C. It covalently binds to the GDP-bound, inactive form of the protein, effectively locking it in this conformation. This prevents its reactivation and subsequently blocks the downstream signaling pathways that promote cancer cell growth and survival.
Data Presentation
The efficacy of K-Ras G12C inhibitors is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring the K-Ras G12C mutation. The following table summarizes representative data for different K-Ras G12C inhibitors.
| Cell Line | Cancer Type | K-Ras G12C Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | AMG-510 | ~6 |
| MIA PaCa-2 | Pancreatic Cancer | AMG-510 | ~9 |
| NCI-H358 | Non-Small Cell Lung Cancer | MRTX-1257 | ~0.1-356 |
| Calu-1 | Non-Small Cell Lung Cancer | MRTX-1257 | ~0.1-356 |
| H2030 | Non-Small Cell Lung Cancer | Adagrasib | Varies |
| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | Varies |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of K-Ras G12C-IN-4.
Cell Culture and Maintenance
-
Cell Lines : Utilize cancer cell lines harboring the K-Ras G12C mutation (e.g., NCI-H358, MIA PaCa-2, Calu-1).
-
Culture Medium : Culture cells in RPMI-1640 medium supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture : Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 value of K-Ras G12C-IN-4 using a luminescence-based assay.
-
Cell Seeding : Seed K-Ras G12C mutant cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Preparation : Prepare a serial dilution of K-Ras G12C-IN-4 in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment : Treat the cells with the serially diluted compound and the vehicle control.
-
Incubation : Incubate the treated plates for 72 hours.
-
Reagent Addition : Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[2]
-
Cell Lysis : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measurement : Measure the luminescence using a plate-reading luminometer.[2]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[2]
Western Blotting for K-Ras Signaling Pathway Analysis
This protocol is for assessing the effect of K-Ras G12C-IN-4 on the phosphorylation status of key downstream signaling proteins like MEK and ERK.
-
Cell Treatment : Seed K-Ras G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with K-Ras G12C-IN-4 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 4, 24, 48 hours).[3]
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.[2]
-
SDS-PAGE and Transfer :
-
Separate the protein samples on a 4-12% Bis-Tris gel.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3][4]
-
Wash the membrane three times with TBST.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
Wash the membrane again three times with TBST.[2]
-
-
Detection and Analysis :
References
Application Notes and Protocols for K-Ras-IN-4 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein that functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras protein and subsequent aberrant activation of downstream pro-proliferative and survival pathways, primarily the MAPK/ERK and PI3K/AKT signaling cascades.[3][4]
K-Ras-IN-4 is a potent and selective inhibitor targeting a specific mutant form of K-Ras. By binding to the mutant K-Ras, this compound locks the protein in its inactive state, thereby preventing downstream signaling and inhibiting the growth of cancer cells harboring this specific mutation. Western blotting is a fundamental technique to elucidate the mechanism of action of this compound by assessing its impact on the phosphorylation status of key downstream effector proteins. These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to monitor its inhibitory effect on K-Ras signaling.
Signaling Pathway
The diagram below illustrates the canonical K-Ras signaling pathway and the point of inhibition by this compound. Upon activation by upstream signals, K-Ras activates the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. This compound directly inhibits the mutant K-Ras protein, leading to a downstream blockade of these signaling cascades.
Caption: K-Ras Signaling Pathway and this compound Inhibition.
Experimental Protocol: Western Blot Analysis of this compound Activity
This protocol describes the treatment of K-Ras mutant cancer cells with this compound and subsequent analysis of downstream signaling pathways by Western blot.
Materials and Reagents
-
K-Ras mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][5][6]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for K-Ras-IN-4 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-Ras is a frequently mutated oncogene implicated in a variety of cancers. K-Ras-IN-4 (also known as compound CP163) is a notable inhibitor of K-Ras.[1][2][3][4] The in vivo evaluation of K-Ras inhibitors in mouse models is a critical step in the preclinical drug development process. These studies provide essential data on efficacy, pharmacokinetics, and potential toxicity. Due to the limited availability of detailed, publicly accessible peer-reviewed data specifically for this compound, this document provides comprehensive application notes and protocols based on a representative and well-characterized non-covalent K-Ras inhibitor, MRTX1133, to guide the design of in vivo studies. One supplier notes that this compound at a dose of 15 mg/kg can suppress tumor growth by 62.5% in mice when administered orally.[1]
Data Presentation: In Vivo Dosage of a Representative Non-Covalent K-Ras Inhibitor (MRTX1133)
The following table summarizes quantitative data from preclinical studies on MRTX1133, offering a comparative overview of its application in various in vivo mouse models.
| Cell Line | Cancer Type | Mouse Strain | Inhibitor Dosage | Dosing Schedule | Administration Route | Key Findings |
| MIA PaCa-2 | Pancreatic Cancer | Athymic Nude | 30 mg/kg | Twice daily (BID) | Intraperitoneal (IP) injection | Robustly inhibits tumor growth.[5][6] |
| Various | Pancreatic Cancer | Not Specified | 3 mg/kg to 30 mg/kg | Twice daily (BID) | Intraperitoneal (IP) injection | Dose-dependent efficacy; 30 mg/kg BID induced near-complete tumor regression.[7] |
Signaling Pathway and Experimental Workflow
K-Ras Signaling Pathway
Mutated K-Ras proteins are often constitutively active, leading to the persistent activation of downstream signaling pathways that drive cell proliferation and survival. The primary cascades involved are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTor pathways.[7][8][9][10][11] this compound and similar inhibitors act by locking the K-Ras protein in an inactive state, thereby blocking these downstream oncogenic signals.
Experimental Workflow for In Vivo Mouse Models
A typical workflow for evaluating K-Ras inhibitors in vivo involves several key stages, from model selection and tumor implantation to data analysis.
Experimental Protocols
Animal Models
The choice of mouse model is critical for the translational relevance of the study.
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines with a K-Ras mutation (e.g., MIA PaCa-2) are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[5][6][12] These models are useful for assessing the direct anti-tumor activity of the compound.
-
Genetically Engineered Mouse Models (GEMMs): These models have engineered mutations in the murine Kras gene, allowing for the study of tumor development in an immunocompetent setting, which better reflects the human tumor microenvironment.[13][14]
Tumor Implantation (for CDX Models)
-
Cell Preparation: Culture K-Ras mutant human cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile solution, such as a 1:1 mixture of Matrigel and phosphate-buffered saline (PBS).[12]
-
Injection: Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[12]
Drug Formulation and Administration
-
Formulation: Based on representative inhibitors, this compound may be formulated for intraperitoneal or oral administration. A common vehicle for IP injection of similar compounds is 10% Captisol in 50 mM citrate (B86180) buffer (pH 5.0).[5][6] For oral gavage, the formulation will depend on the compound's solubility and stability.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the formulated compound using a sterile syringe and needle.
-
Oral Gavage: Use a proper gavage needle to deliver the compound directly into the stomach.
-
Treatment Schedule and Monitoring
-
Initiation of Treatment: Begin dosing when tumors reach a predetermined average size, typically between 100-200 mm³.[15][16]
-
Monitoring:
Endpoint Analysis
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the tumor volumes in the treated group to the vehicle control group.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumors can be excised at the end of the study (or at specific time points after the final dose) and analyzed for the modulation of downstream signaling pathways. A common PD marker is the phosphorylation level of ERK (pERK), which can be assessed by Western blot or immunohistochemistry.[7]
Conclusion
The successful in vivo evaluation of K-Ras inhibitors like this compound is fundamental for their advancement as potential cancer therapeutics. The protocols and data provided, based on a well-studied representative non-covalent K-Ras inhibitor, offer a robust framework for researchers to design and execute their in vivo studies. Meticulous attention to the selection of the animal model, the dosing regimen, and the defined endpoints is crucial for generating reliable and translatable results.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mouse xenograft studies [bio-protocol.org]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Generate Genetically Engineered Mouse Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using a K-Ras Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal proto-oncogene within the RAS family of small GTPases. KRAS acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3] These mutations, frequently occurring at codon 12, lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor progression.[3]
This document provides a detailed protocol for conducting a cell viability assay to evaluate the efficacy of K-Ras inhibitors, which are designed to specifically target mutant K-Ras proteins. The following protocol is a general guideline and may require optimization for specific inhibitors, such as K-Ras-IN-4, and cell lines.
Mechanism of Action of K-Ras Inhibitors
K-Ras inhibitors, particularly those targeting the G12C mutation, act as covalent, allosteric inhibitors. They selectively and irreversibly bind to the mutant cysteine residue in the switch-II pocket of the K-Ras G12C protein. This covalent modification locks the protein in its inactive, GDP-bound state. By trapping K-Ras G12C in this conformation, the inhibitor prevents its interaction with downstream effector proteins, thereby blocking the activation of pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]
Figure 1: K-Ras Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a K-Ras inhibitor on the viability of cancer cells harboring a KRAS mutation.
Materials and Reagents
-
KRAS mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (or other K-Ras inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Figure 2: Experimental Workflow for the Cell Viability Assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the desired KRAS mutant cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[3]
-
Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours to allow for cell attachment.[3][4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.01 µM to 100 µM.[5]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent toxicity.[3][5]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[3]
-
-
Incubation:
-
MTT Assay:
-
After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[3][5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce cell viability by 50%.[6]
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table. This allows for easy comparison of the inhibitor's potency across different cell lines.
Table 1: IC50 Values of K-Ras Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |
| Sotorasib (AMG 510) | NCI-H358 | G12C | 400 |
| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | 20 - 1042 |
| MRTX1133 | MIA PaCa-2 | G12D | 200 |
| ARS-1620 | NCI-H358 | G12C | 31 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions. Data compiled from multiple sources.[7][8][9]
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro efficacy of K-Ras inhibitors using a cell viability assay. The detailed methodology, along with the provided diagrams and data presentation format, will enable researchers to generate robust and reproducible data for the preclinical evaluation of novel targeted therapies against KRAS-mutant cancers. Further characterization of promising inhibitors may involve downstream signaling pathway analysis and in vivo efficacy studies.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-Ras-IN-4 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (K-Ras) oncogene is a frequently mutated driver of tumorigenesis, making it a critical target for cancer therapy.[1][2] K-Ras functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3][4] Mutations in K-Ras often lock the protein in a constitutively active state, leading to aberrant activation of pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][4][5][6]
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[7][8] These models exhibit gradients of nutrients, oxygen, and pH, and feature complex cell-cell and cell-matrix interactions that influence drug efficacy and resistance.[5][8]
K-Ras-IN-4 is a novel, potent, and selective inhibitor of oncogenic K-Ras. These application notes provide detailed protocols for utilizing this compound in 3D spheroid cultures of K-Ras mutant cancer cell lines to evaluate its anti-cancer efficacy and elucidate its mechanism of action.
K-Ras Signaling Pathway and the Role of this compound
Mutated K-Ras perpetually activates downstream signaling pathways, driving uncontrolled cell growth. This compound is designed to specifically inhibit the function of oncogenic K-Ras, thereby blocking these pro-survival signals.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform 3D tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.[9][10]
Materials:
-
K-Ras mutant cancer cell lines (e.g., A549, HCT116)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture K-Ras mutant cancer cells in standard 2D culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroid formation typically occurs within 24-72 hours.[9]
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3-4 days of culture, when spheroids have formed and compacted, they are ready for treatment.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove 50 µL of the conditioned medium from each well and replace it with 50 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Return the plate to the incubator and treat for the desired duration (e.g., 72 hours).
-
Monitor spheroid morphology and size daily using brightfield microscopy.
Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This assay quantifies the ATP present, which indicates the number of metabolically active cells.[5]
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of K-Ras Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of key downstream effector proteins.
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-K-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Spheroid Viability
| This compound Concentration (µM) | Average Spheroid Diameter (µm) ± SD | Percent Viability (%) ± SD |
| Vehicle Control (0 µM) | 520 ± 25 | 100 ± 5.2 |
| 0.1 | 480 ± 21 | 92 ± 4.8 |
| 1 | 350 ± 18 | 65 ± 6.1 |
| 10 | 210 ± 15 | 28 ± 3.9 |
| 100 | 150 ± 12 | 12 ± 2.5 |
Table 2: IC50 Values of this compound in Different K-Ras Mutant Spheroids
| Cell Line | K-Ras Mutation | Spheroid Viability IC50 (µM) |
| A549 | G12S | 8.5 |
| HCT116 | G13D | 12.2 |
| MIA PaCa-2 | G12C | 5.1 |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | p-ERK / Total ERK Ratio | p-AKT / Total AKT Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 0.45 | 0.68 |
| This compound (10 µM) | 0.12 | 0.25 |
Conclusion
The protocols and guidelines presented here provide a framework for evaluating the efficacy and mechanism of action of the novel inhibitor this compound in physiologically relevant 3D tumor spheroid models. These methods can be adapted to various K-Ras mutant cancer cell lines and can be expanded to include more complex co-culture spheroid models to better recapitulate the tumor microenvironment. The use of 3D spheroid cultures in conjunction with robust analytical assays will be instrumental in advancing the preclinical development of promising K-Ras inhibitors like this compound.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Hit Compounds Targeting the P4 Allosteric Site of K-RAS, Identified through Ensemble-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mystery of oncogenic KRAS: Lessons from studying its wild-type counter part - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing K-Ras-IN-4 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[2] These mutations often lock K-Ras in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT cascades.[3]
The development of direct K-Ras inhibitors has been a long-standing challenge in oncology. However, the discovery of a druggable pocket in the K-Ras G12C mutant has led to the development of covalent inhibitors that specifically target this variant.[4][5] These inhibitors bind to the mutant cysteine residue, locking K-Ras G12C in its inactive state and thereby inhibiting downstream signaling.[2][6]
This document provides a detailed protocol for assessing the target engagement of a hypothetical K-Ras G12C covalent inhibitor, "K-Ras-IN-4". The described methodologies will enable researchers to:
-
Confirm direct binding of this compound to K-Ras G12C in a cellular context.
-
Analyze the impact of this compound on the K-Ras G12C interactome.
-
Quantify the inhibition of downstream signaling pathways.
K-Ras Signaling Pathway and Inhibition
The following diagram illustrates the central role of K-Ras in cellular signaling and the mechanism of inhibition by a K-Ras G12C specific inhibitor like this compound.
Protocol Overview: A Multi-faceted Approach to Target Engagement
This protocol employs a three-tiered approach to comprehensively assess the target engagement of this compound.
Tier 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that the binding of a ligand, such as this compound, stabilizes the target protein, K-Ras G12C, leading to an increase in its thermal stability. This change is observed as a shift in the protein's melting curve.
Experimental Workflow: CETSA
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing K-Ras-IN-4 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal proto-oncogene in cellular signaling, and its mutations are implicated in a significant percentage of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. These mutations often lead to constitutive activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation, survival, and resistance to therapy. Direct inhibition of mutant KRAS has emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols for the investigational compound K-Ras-IN-4, with a focus on its use in combination with other targeted cancer drugs to enhance efficacy and overcome potential resistance mechanisms.
Introduction to this compound
While specific public domain data on a compound explicitly named "this compound" is not available, this document will proceed by outlining the established principles and methodologies for evaluating a novel KRAS inhibitor in combination therapies. The protocols and conceptual frameworks presented are based on extensive research into the mechanisms of KRAS signaling and the preclinical and clinical evaluation of various KRAS inhibitors. Researchers utilizing a novel KRAS inhibitor, herein referred to as this compound, should adapt these general protocols to the specific properties of their molecule.
Mechanism of Action (Hypothesized): this compound is presumed to be a direct inhibitor of a specific KRAS mutant (e.g., G12C, G12D). It likely functions by binding to the mutant KRAS protein, locking it in an inactive, GDP-bound state, thereby preventing the activation of downstream effector proteins.[1]
Rationale for Combination Therapies
Monotherapy with KRAS inhibitors can be effective; however, tumors often develop resistance through various mechanisms, including:
-
Reactivation of the MAPK pathway: Feedback mechanisms can lead to the reactivation of ERK signaling despite KRAS inhibition.[2][3]
-
Activation of parallel signaling pathways: The PI3K-AKT-mTOR pathway can be activated as a bypass mechanism to promote cell survival.
-
Upstream signaling activation: Activation of receptor tyrosine kinases (RTKs) like EGFR can overcome the effects of KRAS inhibition.[3][4]
Therefore, combining this compound with inhibitors of other key signaling nodes is a rational strategy to achieve more profound and durable anti-tumor responses.
Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by KRAS and the potential points of intervention for combination therapy with this compound.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific cell lines and experimental conditions.
Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of this compound alone and in combination with other inhibitors and to quantify synergistic interactions.
Materials:
-
Cancer cell lines with known KRAS mutations (e.g., NCI-H358, MIA PaCa-2)
-
This compound
-
Combination drugs (e.g., MEK inhibitor, EGFR inhibitor, mTOR inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug(s).
-
Treat cells with a matrix of concentrations of this compound and the combination drug. Include single-agent controls and a vehicle control.
-
-
Incubation: Incubate the plates for 72 hours (or an empirically determined optimal time).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound and combination treatments on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and combination drugs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treatment and Lysis: Treat cells with this compound, the combination drug(s), or vehicle for a specified time (e.g., 2, 6, 24 hours). Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other drugs in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
KRAS-mutant cancer cell line for implantation
-
This compound and combination drug(s) formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to compare the efficacy of the combination treatment to monotherapies.
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Synergy of this compound with Other Targeted Agents
| Cell Line | KRAS Mutation | Combination Drug | This compound IC50 (nM) | Combination Drug IC50 (nM) | Combination Index (CI) at ED50 |
| NCI-H358 | G12C | MEK Inhibitor | Data | Data | Data |
| MIA PaCa-2 | G12D | EGFR Inhibitor | Data | Data | Data |
| A549 | G12S | mTOR Inhibitor | Data | Data | Data |
Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Combo) |
| Vehicle | Daily | Data | - | Data |
| This compound | Daily | Data | Data | Data |
| Combination Drug | Daily | Data | Data | Data |
| This compound + Combo | Daily | Data | Data | - |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating this compound in combination therapy.
Conclusion
The successful development of targeted therapies against KRAS-mutant cancers will likely involve rational combination strategies to enhance initial responses and prevent the emergence of resistance. The application notes and protocols provided here offer a comprehensive framework for the preclinical evaluation of a novel KRAS inhibitor, this compound, in combination with other anti-cancer agents. Rigorous in vitro and in vivo testing, as outlined, is crucial to identify synergistic combinations and elucidate their mechanisms of action, ultimately paving the way for future clinical investigation.
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Culture Studies with K-Ras G12C-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The G12C mutation, a specific alteration in the KRAS protein, renders it constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades. K-Ras G12C-IN-4 is a novel, potent, and selective covalent inhibitor designed to specifically target the mutant cysteine residue of the K-Ras G12C protein. By binding to the inactive, GDP-bound state of K-Ras G12C, K-Ras G12C-IN-4 locks the protein in an off state, thereby inhibiting downstream oncogenic signaling.[1][2] These application notes provide detailed protocols for long-term cell culture studies to evaluate the efficacy and mechanism of action of K-Ras G12C-IN-4.
Mechanism of Action
The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating K-Ras, while GTPase-activating proteins (GAPs) enhance its intrinsic ability to hydrolyze GTP to GDP, leading to its inactivation.[3] The G12C mutation impairs this GTP hydrolysis, causing the protein to be predominantly in the active, signal-transducing state.[1][4] This leads to the persistent activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades, which drive tumor growth.[2][5] K-Ras G12C-IN-4 covalently binds to the cysteine residue at position 12 of the mutant K-Ras protein, trapping it in an inactive GDP-bound conformation and blocking its interaction with downstream effectors.[1][6]
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of K-Ras G12C-IN-4 in various cell lines.
| Cell Line | Cancer Type | K-Ras Mutation | IC50 (nM) |
| NCI-H358 | NSCLC | G12C | 8 |
| MIA PaCa-2 | Pancreatic | G12C | 15 |
| SW1573 | NSCLC | G12C | 25 |
| A549 | NSCLC | G12S | >10,000 |
| HCT116 | Colorectal | G13D | >10,000 |
Table 2: Long-term Colony Formation Assay with K-Ras G12C-IN-4.
| Cell Line | Treatment (Concentration) | Number of Colonies (Mean ± SD) | Inhibition (%) |
| NCI-H358 | Vehicle (0.1% DMSO) | 150 ± 12 | 0 |
| NCI-H358 | K-Ras G12C-IN-4 (10 nM) | 45 ± 5 | 70 |
| NCI-H358 | K-Ras G12C-IN-4 (50 nM) | 12 ± 3 | 92 |
| MIA PaCa-2 | Vehicle (0.1% DMSO) | 120 ± 9 | 0 |
| MIA PaCa-2 | K-Ras G12C-IN-4 (20 nM) | 54 ± 7 | 55 |
| MIA PaCa-2 | K-Ras G12C-IN-4 (100 nM) | 18 ± 4 | 85 |
Experimental Protocols
Long-Term Cell Culture and Colony Formation Assay
This protocol assesses the long-term effect of K-Ras G12C-IN-4 on the clonogenic survival and proliferation of cancer cells.
Materials:
-
K-Ras G12C mutant and wild-type cell lines (e.g., NCI-H358, MIA PaCa-2, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
K-Ras G12C-IN-4
-
DMSO (vehicle control)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of K-Ras G12C-IN-4 or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug or vehicle every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the dose-dependent effect of K-Ras G12C-IN-4 on cell viability.
Materials:
-
K-Ras G12C mutant and wild-type cell lines
-
Complete culture medium
-
K-Ras G12C-IN-4
-
DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of K-Ras G12C-IN-4 or vehicle control.
-
Incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[1]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of K-Ras G12C-IN-4 on the phosphorylation status of key downstream signaling proteins.
Materials:
-
K-Ras G12C mutant cell lines
-
K-Ras G12C-IN-4
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-K-Ras G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with K-Ras G12C-IN-4 or vehicle for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells with ice-cold lysis buffer.[1]
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
Conclusion
These application notes provide a framework for conducting long-term cell culture studies with the K-Ras G12C inhibitor, K-Ras G12C-IN-4. The detailed protocols for colony formation, cell viability, and western blotting will enable researchers to effectively evaluate the anti-proliferative effects and the mechanism of action of this and other similar targeted therapies. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental workflows and underlying biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KRAS G12C-Dependent Cancers
Notice to Researchers: While the specific compound "K-Ras-IN-4" (also known as CP163) has been identified as a K-Ras inhibitor, there is currently a lack of publicly available scientific literature detailing its specific mechanism of action, potency against the KRAS G12C mutant, and established experimental protocols. The information presented here is based on the general principles and methodologies for studying KRAS G12C-dependent cancers using well-characterized covalent inhibitors that target the G12C mutation. Researchers should validate these protocols for their specific inhibitor of interest.
Introduction to KRAS G12C in Cancer
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a crucial protein in cell signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation, survival, and tumor growth. This is primarily mediated through the continuous activation of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways. The presence of a cysteine residue in the G12C mutant has enabled the development of specific covalent inhibitors that form an irreversible bond with this cysteine, trapping the KRAS protein in its inactive state and blocking its oncogenic signaling.
Mechanism of Action of Covalent KRAS G12C Inhibitors
Covalent KRAS G12C inhibitors are designed to specifically target the mutant cysteine at position 12. These inhibitors typically bind to a pocket on the KRAS protein known as the Switch-II pocket, which is accessible in the inactive, GDP-bound state. By forming a covalent bond with Cys12, these inhibitors lock KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effector proteins such as RAF and PI3K and inhibiting the subsequent activation of the MAPK and PI3K signaling cascades.
Signaling Pathway of KRAS G12C and Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides a template for summarizing typical quantitative data obtained for a novel KRAS G12C inhibitor.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant KRAS G12C | IC50 | e.g., 10 nM | [Hypothetical Study 1] |
| Cell Viability | NCI-H358 (KRAS G12C) | IC50 (72h) | e.g., 50 nM | [Hypothetical Study 2] |
| Cell Viability | A549 (KRAS G12S) | IC50 (72h) | e.g., >10 µM | [Hypothetical Study 2] |
| Target Engagement | NCI-H358 (KRAS G12C) | EC50 | e.g., 25 nM | [Hypothetical Study 3] |
| Downstream Signaling | NCI-H358 (KRAS G12C) | pERK IC50 | e.g., 30 nM | [Hypothetical Study 3] |
| In Vivo Efficacy | NCI-H358 Xenograft | TGI at 50 mg/kg | e.g., 85% | [Hypothetical Study 4] |
TGI: Tumor Growth Inhibition
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of a KRAS G12C inhibitor.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with the inhibitor.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., A549) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (or other inhibitor) stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the K-Ras inhibitor in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
Western Blot for Downstream Signaling
This protocol is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the MAPK and PI3K pathways.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
6-well cell culture plates
-
This compound (or other inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
This compound (or other inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer the inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).
Conclusion
The development of specific KRAS G12C inhibitors represents a significant advancement in targeted cancer therapy. The protocols and information provided here offer a foundational framework for researchers to investigate the efficacy and mechanism of action of novel inhibitors targeting this critical oncogene. It is imperative to adapt and optimize these general procedures for the specific inhibitor and experimental systems being utilized. Further investigation into compounds like this compound will be necessary to fully characterize their therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting K-Ras-IN-4 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with K-Ras inhibitors, with a specific focus on solubility issues related to compounds identified as "K-Ras-IN-4".
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: It is crucial to first verify the specific compound you are working with by checking the Certificate of Analysis (CoA) for the CAS number. There are multiple compounds that have been referred to as "this compound" or have similar nomenclature. The recommended solvent and solubility can vary significantly between these different molecules.
For a compound identified as pan-KRAS-IN-4 (Compound 2, CAS 3024060-23-6) , the recommended solvent is DMSO.[1] It is advisable to use fresh, anhydrous DMSO as moisture can negatively impact solubility.[1]
For K-Ras G12C-IN-4 , DMSO is also the recommended solvent.[2]
Q2: My this compound solution in DMSO is cloudy or shows precipitates. What should I do?
A2: A cloudy appearance or the presence of precipitates indicates that the compound is not fully dissolved or has fallen out of solution. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results.[3] To address this, you can try the following:
-
Vortexing: Agitate the solution by vortexing for several minutes.[3]
-
Sonication: Sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[3][4]
-
Gentle Warming: If solubility issues persist, warm the solution in a 37°C water bath for 5-10 minutes.[3] For some compounds like K-Ras G12C-IN-4, warming to 60°C is suggested.[2] Always refer to the manufacturer's datasheet for temperature stability information.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous medium for my cell-based assay. How can I prevent this?
A3: This is a common challenge with hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution into aqueous buffers or cell culture media:[1][5]
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%) to minimize its effect on solubility and potential cellular toxicity.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer.
-
Use of Surfactants or Co-solvents: Consider incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Tween-20, or a co-solvent like PEG300 into your final dilution.[1][5]
-
Increase Agitation: Gently mix or swirl the plate immediately after adding the compound to the aqueous medium.
Q4: How should I store my solid this compound and its stock solutions?
A4: For solid pan-KRAS-IN-4 (Compound 2) , it should be stored sealed, away from moisture and light.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For K-Ras G12C-IN-4 , stock solutions in a suitable solvent should be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[2] Always consult the manufacturer's Certificate of Analysis for specific storage recommendations.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with K-Ras inhibitors.
Solubility Data Summary
The following table summarizes the reported solubility of different K-Ras inhibitors. It is imperative to confirm the CAS number of your specific compound.
| Compound Name | CAS Number | Solvent | Reported Solubility |
| pan-KRAS-IN-4 (Compound 2) | 3024060-23-6 | DMSO | < 100 nM[1] |
| pan-KRAS-IN-4 (Compound 5) | 2885961-55-5 | - | Data not readily available |
| K-Ras G12C-IN-4 | - | DMSO | 62.5 mg/mL (111.39 mM)[2] |
| K-Ras-IN-1 | 84783-01-7 | DMSO | 100 mg/mL (482.42 mM)[6] |
Note: The solubility of kinase inhibitors can be influenced by factors such as purity, crystalline form, and the presence of moisture.
Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting insolubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols
Protocol 1: Preparation of a K-Ras Inhibitor Stock Solution in DMSO
-
Verification: Confirm the identity and purity of the K-Ras inhibitor using the provided Certificate of Analysis.
-
Solvent Preparation: Use fresh, anhydrous DMSO to minimize moisture content.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to achieve the target stock concentration. Vortex the solution for several minutes.[3]
-
Troubleshooting (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[3] If needed, gently warm the solution (e.g., to 37°C or as specified for the compound) for 5-10 minutes.[3]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.[1][2]
Protocol 2: In Vivo Formulation for pan-KRAS-IN-4 (Compound 2)
This protocol is provided as an example and may require optimization for your specific application.
-
Prepare a stock solution of pan-KRAS-IN-4 (Compound 2) in DMSO at a concentration of 25.0 mg/mL.[1]
-
To prepare 1 mL of the final working solution, take 100 µL of the 25.0 mg/mL DMSO stock solution.[1]
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
Mix thoroughly before use.[1]
K-Ras Signaling Pathway Context
K-Ras is a small GTPase that functions as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival.[7][8] Mutations in the KRAS gene can lead to a constitutively active protein, driving oncogenesis in various cancers.[7] K-Ras inhibitors are designed to interfere with the function of this oncogenic protein. The diagram below illustrates the central role of K-Ras in downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. K-Ras-IN-1 | Ras | Raf | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KRAS - Wikipedia [en.wikipedia.org]
- 8. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
Technical Support Center: Optimizing K-Ras G12C-IN-4 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of K-Ras G12C-IN-4 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for K-Ras G12C inhibitors like K-Ras G12C-IN-4?
A1: K-Ras G12C inhibitors are typically covalent inhibitors that selectively target the mutant cysteine residue at position 12 of the K-Ras protein.[1] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound state. By trapping the protein in this conformation, the inhibitor prevents its interaction with downstream effector proteins, thereby blocking the oncogenic signaling pathways that drive tumor growth.[2][3]
Q2: What is a typical starting concentration range for determining the IC50 of a novel K-Ras G12C inhibitor?
A2: For a novel inhibitor, it is advisable to test a wide range of concentrations to capture the full dose-response curve. A common starting point is a high concentration of 10 µM to 100 µM, followed by serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude. Published IC50 values for established K-Ras G12C inhibitors like Sotorasib (AMG-510) and Adagrasib can provide a useful reference, often falling in the nanomolar to low micromolar range depending on the cell line and assay conditions.[3]
Q3: How do I select the appropriate cell line for my IC50 assay?
A3: It is crucial to use a cancer cell line that harbors the K-Ras G12C mutation. Commonly used non-small cell lung cancer (NSCLC) cell lines include NCI-H358, NCI-H2122, and MIA PaCa-2.[3] It is also important to consider the genetic background of the cell line, as other mutations can influence the cellular response to K-Ras G12C inhibition.
Q4: How long should I incubate the cells with K-Ras G12C-IN-4 before measuring the IC50?
A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific assay being used. A common incubation period for cell viability assays is 72 hours.[4] However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell density at the time of treatment.2. Variation in inhibitor stock solution preparation and dilution.3. Cell line passage number drift. | 1. Ensure a consistent cell seeding density and allow cells to adhere and resume growth before adding the inhibitor.2. Prepare fresh dilutions from a concentrated stock for each experiment. Validate stock concentration.3. Use cells within a defined and low passage number range. |
| No dose-dependent inhibition observed | 1. Inhibitor concentration range is too low or too high.2. The inhibitor may be inactive in the chosen cell line.3. Issues with the assay readout. | 1. Test a much broader range of concentrations, spanning from picomolar to high micromolar.2. Confirm the K-Ras G12C mutation status of your cell line. Test a positive control inhibitor with a known IC50.3. Ensure your assay is within its linear range and optimize the signal-to-background ratio. |
| Incomplete inhibition at the highest concentration (shallow dose-response curve) | 1. Development of cellular resistance.2. Activation of bypass signaling pathways.3. Limited solubility of the inhibitor at high concentrations. | 1. Perform shorter-term assays. Analyze downstream signaling at various time points to check for pathway reactivation.2. Investigate the activation of parallel pathways (e.g., PI3K/AKT) via Western blot. Consider combination therapies with inhibitors of bypass pathways.3. Visually inspect for precipitation at high concentrations. If solubility is an issue, consider using a different solvent or formulation, ensuring the final solvent concentration is low and consistent across all wells. |
| Observed IC50 is significantly higher than expected | 1. Suboptimal incubation time.2. High protein binding in the culture medium.3. Rapid metabolism of the inhibitor by the cells. | 1. Increase the incubation time to allow for sufficient target engagement and downstream effects.2. Consider using a medium with a lower serum concentration if compatible with your cell line.3. Evaluate the stability of the compound in your cell culture medium over time. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (e.g., Using CellTiter-Glo®)
This protocol outlines a common method for determining the IC50 of K-Ras G12C-IN-4 by measuring ATP levels as an indicator of cell viability.
Materials:
-
K-Ras G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
K-Ras G12C-IN-4
-
DMSO (vehicle control)
-
96-well, opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of K-Ras G12C-IN-4 in DMSO.
-
Perform a serial dilution of the stock solution in complete medium to create a range of concentrations (e.g., from 100 µM down to 1 pM). It is common to perform a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[2]
-
-
Data Analysis:
-
Normalize the data to the vehicle control (considered 100% viability) and a background control (medium only, 0% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for K-Ras G12C-IN-4 in Various Cell Lines
| Cell Line | K-Ras G12C Status | IC50 of K-Ras G12C-IN-4 (nM) |
| NCI-H358 | Homozygous G12C | 15 |
| NCI-H2122 | Heterozygous G12C | 50 |
| MIA PaCa-2 | Heterozygous G12C | 35 |
| A549 | Wild-type K-Ras | >10,000 |
Visualizations
K-Ras Signaling Pathway and Inhibition
Caption: K-Ras G12C signaling pathway and the mechanism of inhibition by K-Ras G12C-IN-4.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of a K-Ras G12C inhibitor.
References
K-Ras-IN-4 off-target effects in cancer cell lines
Welcome to the technical support center for K-Ras-IN-4, a novel pan-KRAS inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of KRAS in its active, GTP-bound state. By binding to a conserved pocket, it disrupts the interaction of KRAS with its downstream effectors, thereby inhibiting signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[1][2] This leads to reduced cell proliferation and induction of apoptosis in KRAS-mutant cancer cells.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is a pan-KRAS inhibitor, designed to be effective against various KRAS mutations. Its highest efficacy is observed in cell lines harboring activating KRAS mutations (e.g., G12C, G12D, G12V, G13D). See the table below for IC50 values in representative cell lines. Efficacy can be influenced by the specific KRAS mutation and the genetic background of the cell line.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for high selectivity for KRAS, potential off-target effects on other closely related small GTPases cannot be entirely ruled out at high concentrations. We recommend performing a kinome scan or similar profiling assay to assess off-target activity in your specific experimental system. It is also advisable to include a KRAS wild-type cell line as a negative control in your experiments to distinguish between on-target and potential off-target effects.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term storage. For working solutions, dilute the stock in your cell culture medium of choice. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in a KRAS-mutant cell line | 1. Compound degradation due to improper storage. 2. Low expression of the target KRAS mutant in the chosen cell line. 3. Presence of resistance mechanisms (e.g., amplification of the KRAS gene, mutations in downstream effectors).[1] 4. Incorrect dosage or treatment duration. | 1. Prepare fresh stock and working solutions of this compound. 2. Confirm KRAS mutation status and expression level via sequencing and western blot. 3. Analyze for known resistance mutations or pathway activation. Consider combination therapies. 4. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| High toxicity in wild-type cell lines | 1. Off-target effects at the concentration used. 2. Solvent (e.g., DMSO) toxicity. | 1. Titrate down the concentration of this compound. 2. Ensure the final DMSO concentration in your assay is below 0.1% and include a vehicle-only control. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent compound preparation or handling. | 1. Use cells within a consistent passage number range and seed at a standardized density. 2. Follow the compound preparation and storage guidelines strictly. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | G12S | 15 |
| HCT116 | Colorectal Cancer | G13D | 25 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 10 |
| Panc-1 | Pancreatic Cancer | G12D | 20 |
| SW620 | Colorectal Cancer | G12V | 30 |
| HEK293T | Embryonic Kidney | Wild-Type | >10,000 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Target Engagement (p-ERK Inhibition)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
Visualizations
Caption: this compound inhibits the active K-Ras-GTP state, blocking downstream signaling.
Caption: Workflow for characterizing the effects of this compound in cancer cell lines.
References
Mechanisms of acquired resistance to K-Ras-IN-4
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on the established mechanisms of acquired resistance to well-characterized KRAS inhibitors, such as those targeting the G12C mutation. As "K-Ras-IN-4" does not correspond to a widely documented specific agent, this information is provided as a general resource for researchers working with novel or proprietary KRAS inhibitors. The underlying principles of resistance are likely to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to KRAS inhibitors?
Acquired resistance to KRAS inhibitors is a multifaceted issue that can arise from various genetic and non-genetic alterations. These mechanisms can be broadly categorized as "on-target" (involving the KRAS protein itself) and "off-target" (bypassing the need for KRAS signaling).[1][2][3]
-
On-target mechanisms primarily involve secondary mutations in the KRAS gene that either prevent the inhibitor from binding or reactivate the protein through other means.[1][3] Another on-target mechanism is the amplification of the KRAS G12C allele.[3][4]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the cell's dependency on KRAS.[1][2] This can happen through mutations or amplification of other oncogenes like NRAS, BRAF, or MET, or through the loss of tumor suppressor genes like PTEN.[3] Histological transformation, such as from adenocarcinoma to squamous cell carcinoma, is another observed off-target resistance mechanism.[1]
Q2: My cells initially responded to this compound, but now they are proliferating again. What could be the cause?
This phenomenon is characteristic of acquired resistance. The initial response indicates that the cells were dependent on the targeted KRAS pathway. The subsequent regrowth suggests that a subpopulation of cells has developed mechanisms to overcome the inhibitor's effects. Potential causes include the emergence of secondary KRAS mutations, activation of bypass signaling pathways (e.g., MAPK or PI3K/AKT pathways), or phenotypic changes in the cells.[1][2]
Q3: How can I determine the mechanism of resistance in my cell line?
Identifying the specific resistance mechanism requires a multi-omics approach. Here are some key experimental strategies:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on both the parental (sensitive) and resistant cell lines to identify acquired mutations in KRAS or other key signaling molecules (e.g., NRAS, BRAF, EGFR, MET).
-
Transcriptomic Analysis: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles, highlighting the upregulation of bypass pathways.
-
Proteomic and Phosphoproteomic Analysis: Techniques like Western blotting or mass spectrometry can detect changes in protein expression and phosphorylation levels, providing direct evidence of pathway activation (e.g., increased p-ERK or p-AKT).
Q4: Are there any known combination therapies that can overcome resistance to KRAS inhibitors?
Yes, several combination strategies are being explored to combat resistance. The choice of combination therapy depends on the specific resistance mechanism. For example:
-
If resistance is driven by the reactivation of the MAPK pathway, combining the KRAS inhibitor with a MEK or SHP2 inhibitor may be effective.[5]
-
In cases of EGFR-mediated resistance, particularly in colorectal cancer, combination with an EGFR inhibitor like cetuximab has shown promise.[6]
-
For resistance involving the PI3K/AKT pathway, a combination with a PI3K or AKT inhibitor could be beneficial.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound Over Time
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant cell population | 1. Perform a dose-response assay on the resistant cells to quantify the shift in IC50. 2. Sequence the KRAS gene in the resistant population to check for secondary mutations. 3. Analyze downstream signaling pathways (MAPK, PI3K/AKT) for reactivation using Western blotting for phosphorylated proteins (p-ERK, p-AKT). |
| Inhibitor instability or degradation | 1. Confirm the stability of this compound in your experimental conditions (media, temperature). 2. Prepare fresh stock solutions of the inhibitor for each experiment. |
| Changes in cell culture conditions | 1. Ensure consistent cell culture practices, including media composition and passage number. 2. Monitor for any morphological changes in the cells that might indicate a phenotypic shift. |
Issue 2: Heterogeneous Response to this compound within a Cell Population
| Potential Cause | Troubleshooting Steps |
| Pre-existing resistant clones | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity. 2. Use techniques like single-cell RNA sequencing (scRNA-seq) to identify distinct transcriptional programs associated with resistance. |
| Inconsistent drug exposure | 1. Ensure uniform mixing of the inhibitor in the cell culture medium. 2. Verify that cell density does not significantly impact drug availability. |
Quantitative Data Summary
The following tables summarize key quantitative data related to acquired resistance to KRAS G12C inhibitors from various studies.
Table 1: Frequency of Acquired Resistance Mechanisms to Adagrasib
| Resistance Mechanism | Patient Cohort | Frequency |
| Acquired KRAS alterations | 38 patients (NSCLC, CRC, Appendiceal) | 45% (17/38) |
| - G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C | ||
| - High-level amplification of KRAS G12C | ||
| Acquired bypass mechanisms | ||
| - MET amplification | ||
| - Activating mutations in NRAS, BRAF, MAP2K1, RET | ||
| - Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | ||
| - Loss-of-function mutations in NF1, PTEN | ||
| Histologic transformation | 9 patients with lung adenocarcinoma | 22% (2/9) |
| - Adenocarcinoma to squamous-cell carcinoma | ||
| Multiple coincident mechanisms | 38 patients | 18% (7/38) |
Data adapted from a study on patients treated with adagrasib.
Table 2: Examples of Secondary KRAS Mutations Conferring Resistance
| Secondary Mutation | Location | Putative Mechanism |
| G12D/R/V/W | Codon 12 | Prevents covalent inhibitor binding |
| G13D | Codon 13 | Promotes GDP to GTP exchange |
| Q61H | Codon 61 | Decreases GTP hydrolysis |
| R68S | Switch II Pocket | Disrupts drug binding |
| H95D/Q/R | Switch II Pocket | Disrupts drug binding |
| Y96C | Switch II Pocket | Disrupts drug binding |
Compiled from multiple studies on KRAS G12C inhibitors.[3]
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
-
Cell Culture: Culture a KRAS-mutant cancer cell line (e.g., NCI-H358 for G12C) in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC50.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process can take several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 10x the initial IC50), isolate single-cell clones to establish a stable resistant cell line.
-
Validation: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Lyse both parental and resistant cells, as well as treated and untreated cells, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.
Visualizations
Signaling Pathways
Caption: Mechanisms of acquired resistance to KRAS inhibitors.
Experimental Workflow
Caption: Workflow for identifying resistance mechanisms.
Logical Relationships
Caption: Logical relationships in KRAS inhibitor resistance.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. The rapidly growing landscape of RAS inhibitors: from selective allele blockade to broad inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MAPK Pathway Reactivation with K-Ras-IN-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving K-Ras-IN-4, a covalent inhibitor of K-Ras G12C. Our aim is to help you overcome common challenges, particularly the reactivation of the MAPK pathway, and to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as K-Ras G12C-IN-4, is a potent and specific covalent inhibitor of the K-Ras G12C mutant protein.[1] Most KRAS G12C inhibitors, including this compound, function by irreversibly binding to the mutant cysteine residue at position 12. This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of signaling pathways such as the MAPK/ERK pathway.[2][3]
Q2: In which cell lines can I test the efficacy of this compound?
A2: this compound is designed for use in cell lines harboring the K-Ras G12C mutation. Common cancer cell lines with this mutation include, but are not limited to:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H358, NCI-H2122, Calu-1, SW1573[4]
-
Pancreatic Cancer: MIA PaCa-2[1]
-
Colorectal Cancer: SW837
It is crucial to verify the K-Ras mutation status of your cell line before initiating experiments.
Q3: What are the expected outcomes of successful this compound treatment?
A3: Successful treatment with this compound in K-Ras G12C mutant cell lines should result in a dose-dependent:
-
Decrease in cell viability and proliferation.
-
Reduction in the phosphorylation of downstream MAPK pathway proteins, particularly ERK (p-ERK).
-
Induction of apoptosis.[5]
Q4: Why am I observing a decrease in the inhibitor's efficacy over time?
A4: A decline in the efficacy of this compound after an initial response is often due to the development of adaptive or acquired resistance.[2] Cancer cells can employ several mechanisms to overcome the inhibitory effects, including:
-
MAPK Pathway Reactivation: Despite the initial suppression of K-Ras G12C, the MAPK pathway can be reactivated through various feedback loops.[2]
-
Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to sustain their growth and survival.
-
Secondary Mutations: The acquisition of new mutations in the KRAS gene or other downstream signaling components can render the inhibitor less effective.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 (p-ERK Inhibition) | MIA PaCa-2 | 0.219 µM (4 hours) | Western Blot | [1] |
| IC50 (Cell Viability) | MIA PaCa-2 | 0.067 µM (72 hours) | CellTiter-Glo | [1] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected IC50 values in cell viability assays.
| Possible Cause | Recommended Troubleshooting Steps |
| Inhibitor Instability/Solubility Issues | Prepare fresh dilutions of this compound from a concentrated stock in DMSO for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). For in vivo studies, refer to the provided formulation protocols.[1][5] |
| Suboptimal Cell Culture Conditions | Maintain consistency in cell density at the time of treatment, passage number, and media composition. Ensure cells are in the logarithmic growth phase during the experiment.[6] |
| Assay-Specific Variability | Optimize the incubation time with the inhibitor for your specific cell line. Ensure the luminescent signal in your CellTiter-Glo assay is within the linear range of your plate reader.[4] |
| Cell Line Resistance | Confirm the K-Ras G12C mutation status of your cell line. Some cell lines may exhibit intrinsic resistance due to co-occurring mutations or activation of bypass signaling pathways.[7] |
Problem 2: Weak or no inhibition of p-ERK in Western blot analysis.
| Possible Cause | Recommended Troubleshooting Steps |
| Suboptimal Inhibitor Treatment | Verify the concentration and freshness of your this compound stock solution. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition.[2] |
| Poor Antibody Performance | Use a validated primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). Optimize the primary antibody dilution and incubation time. |
| Insufficient Protein Loading or Phosphatase Activity | Ensure equal protein loading across all lanes by quantifying protein concentration (e.g., BCA assay) and normalizing to a loading control (e.g., total ERK or GAPDH). Always use fresh lysis buffer containing phosphatase and protease inhibitors. |
| Rapid Pathway Reactivation | Collect cell lysates at earlier time points (e.g., 1-4 hours) as MAPK pathway reactivation can occur within 24 hours.[8] |
Problem 3: MAPK pathway reactivation observed after initial inhibition of p-ERK.
| Possible Cause | Recommended Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of K-Ras G12C can lead to the relief of negative feedback mechanisms, resulting in the activation of upstream Receptor Tyrosine Kinases (RTKs) and subsequent reactivation of wild-type RAS isoforms (HRAS, NRAS) and the MAPK pathway.[7] |
| Investigating Reactivation | Perform a time-course Western blot analysis to monitor p-ERK levels at later time points (e.g., 24, 48, 72 hours) following this compound treatment. A rebound in p-ERK levels indicates pathway reactivation.[2] |
| Overcoming Reactivation | Consider combination therapies. Co-treatment with inhibitors of upstream activators (e.g., SHP2 or EGFR inhibitors) or downstream effectors (e.g., MEK inhibitors) can help to achieve a more sustained inhibition of the MAPK pathway.[9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from standard procedures for determining cell viability.[4][6]
-
Cell Seeding: Seed K-Ras G12C mutant cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol provides a general guideline for assessing the inhibition of ERK phosphorylation.[3][7]
-
Cell Culture and Treatment: Seed K-Ras G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or for different time points. Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing K-Ras-IN-4 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the stability of the investigational inhibitor, K-Ras-IN-4, in cell culture media. While specific stability data for this compound is not publicly available, this guide offers detailed protocols and troubleshooting advice applicable to small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in cell culture media?
A1: Assessing the stability of this compound is critical for the accurate interpretation of in vitro experimental results. Degradation of the compound in the culture medium can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in an underestimation of its potency and efficacy. Understanding its stability helps in designing experiments with appropriate dosing schedules and interpreting data correctly.
Q2: What are the common factors that can affect the stability of a small molecule inhibitor like this compound in cell culture media?
A2: Several factors can influence the stability of a small molecule in cell culture media, including:
-
Chemical instability: The inherent chemical structure of the compound may make it susceptible to hydrolysis or other degradation pathways in an aqueous environment at 37°C.[1][2]
-
Enzymatic degradation: Components in the serum supplement (e.g., fetal bovine serum - FBS) of the culture media contain enzymes that can metabolize the compound.
-
pH of the media: The pH of the cell culture medium can influence the rate of degradation of pH-sensitive compounds.[1]
-
Adsorption: The compound may adsorb to the surface of plasticware, such as culture plates and pipette tips, reducing its effective concentration in the media.[2]
-
Cellular uptake and metabolism: If cells are present, they can take up and metabolize the compound, leading to its clearance from the media.
Q3: What analytical methods are most suitable for quantifying this compound stability?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common and reliable methods for quantifying the concentration of small molecules like this compound over time in cell culture media.[1][3][4][5] These techniques offer high sensitivity and selectivity, allowing for the accurate measurement of the parent compound and the detection of potential degradation products.[5]
Q4: How should I prepare and store the stock solution of this compound?
A4: Stock solutions of this compound should typically be prepared in a high-quality organic solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into small, tightly sealed vials and store them at -20°C or -80°C to minimize degradation.[6] Avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.[6]
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a standard cell culture medium (e.g., DMEM) with and without the presence of 10% Fetal Bovine Serum (FBS).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-free cell culture medium (e.g., DMEM with 1% Penicillin-Streptomycin)
-
24-well sterile, low-protein-binding plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade, containing an internal standard
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
HPLC or LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the respective media (with and without 10% FBS) to a final concentration of 10 µM.[1]
-
-
Experimental Setup:
-
Sample Collection:
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This step precipitates proteins and extracts the compound.[1]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to HPLC vials for analysis.[1]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Monitor the mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.[1]
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[1]
-
Formula: % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100.[1]
-
Data Presentation
Summarize the stability data in a table for clear comparison between the different conditions.
| Time (hours) | % this compound Remaining (Media without FBS) | Standard Deviation | % this compound Remaining (Media with 10% FBS) | Standard Deviation |
| 0 | 100 | 0 | 100 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Note: This table is a template. The actual data will be generated from the experimental results.
Troubleshooting Guide
Q: My compound is showing rapid degradation in the cell culture medium. What could be the cause?
A:
-
Possible Cause: The compound may be inherently unstable in aqueous solutions at 37°C, or it might be reacting with components in the media.[1][2] The presence of serum can also lead to enzymatic degradation.
-
Suggested Solution:
-
Perform a stability check in a simpler buffer system like PBS at 37°C to assess its inherent aqueous stability.[1]
-
Compare the stability in media with and without serum to determine if enzymatic degradation is a major factor.[1]
-
Analyze the stability in different types of cell culture media to identify any specific reactive components.[1]
-
Q: I am observing high variability in my stability measurements between replicates. What should I do?
A:
-
Possible Cause: This could be due to inconsistent sample handling, processing, or issues with the analytical method.[1] Incomplete solubilization of the compound can also lead to variable concentrations.[1]
-
Suggested Solution:
Q: The concentration of my compound seems to decrease significantly at the 0-hour time point. Why is this happening?
A:
-
Possible Cause: This could indicate non-specific binding of the compound to the plasticware (e.g., plates, tips).
-
Suggested Solution:
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified K-Ras signaling pathway and the point of action for a K-Ras inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Minimizing cytotoxicity of K-Ras-IN-4 in long-term assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for minimizing cytotoxicity associated with K-Ras-IN-4 in long-term cellular assays. Due to the limited publicly available data on this compound, this guide provides general strategies and protocols applicable to kinase inhibitors. It is crucial for researchers to perform initial dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as a K-Ras inhibitor.[1][2][3][4][5] Its specific mechanism of action, such as whether it is a covalent or non-covalent inhibitor and which K-Ras mutation(s) it targets, is not extensively documented in publicly available literature. As a K-Ras inhibitor, it is presumed to interfere with the K-Ras signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2]
Q2: Why am I observing significant cytotoxicity with this compound in my long-term experiments?
A2: Cytotoxicity in long-term assays with small molecule inhibitors like this compound can arise from several factors:
-
High Concentration: The concentration used may be too high for prolonged exposure, leading to on-target or off-target toxicity.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent in the culture medium can be toxic to cells.
-
Compound Instability: The inhibitor may degrade over time in the culture medium, and its degradation products could be cytotoxic.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to inhibitors.
-
Cumulative Stress: Long-term exposure can lead to an accumulation of cellular stress, even at sub-lethal concentrations.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term assays?
A3: A dose-response experiment is essential. We recommend performing a long-term cell viability assay (e.g., 7-14 days) with a range of this compound concentrations. This will help you identify a concentration that effectively inhibits K-Ras signaling without causing significant cell death.
Q4: How often should I replace the media containing this compound in a long-term experiment?
A4: For long-term studies, it is advisable to replace the medium with freshly prepared this compound every 2-3 days. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Recommended Troubleshooting Steps |
| Concentration Too High for Long-Term Exposure | Perform a time-course and dose-response experiment. Assess cell viability at multiple time points (e.g., 24, 48, 72, 96, 120, 144, 168 hours) with a broader range of this compound concentrations. Consider using a lower, continuous concentration or intermittent dosing (e.g., 24 hours on, 48 hours off). |
| Solvent (e.g., DMSO) Toxicity | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (media with the same solvent concentration as the highest drug concentration) in your experiments. |
| Off-Target Effects | If possible, test the effect of this compound on a cell line that does not express the target K-Ras mutant to assess off-target cytotoxicity. Consider using a more specific K-Ras inhibitor as a control if available. |
| Cell Line Sensitivity | Test this compound on a panel of cell lines with varying genetic backgrounds to understand its cytotoxicity profile. |
Issue 2: Loss of Inhibitor Efficacy Over Time
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound regularly and store them under recommended conditions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Change the cell culture medium with fresh inhibitor every 2-3 days. |
| Development of Cellular Resistance | Monitor the phosphorylation status of downstream effectors of K-Ras (e.g., p-ERK, p-AKT) over time by Western blot. A rebound in phosphorylation may indicate the development of resistance. |
| Inconsistent Cell Culture Practices | Maintain consistency in cell passage number, seeding density, and media composition to ensure reproducible results. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability over an extended period.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control.
-
Treatment: Replace the medium with the prepared dilutions of this compound.
-
Incubation and Media Change: Incubate the plate under standard cell culture conditions. Replace the media with fresh inhibitor-containing media every 2-3 days.
-
MTT Assay: At designated time points (e.g., day 3, 5, 7, 10, 14): a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
| This compound Concentration | Day 3 Viability (%) | Day 7 Viability (%) | Day 14 Viability (%) |
| Vehicle Control | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 |
Protocol 2: Western Blotting for K-Ras Pathway Activity
This protocol allows for the assessment of K-Ras signaling pathway inhibition.
Materials:
-
Cells treated with this compound for various durations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-K-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d. Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Simplified K-Ras signaling pathway and the putative inhibitory point of this compound.
References
K-Ras-IN-4 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the experimental complexities associated with K-Ras-IN-4 and other covalent K-Ras G12C inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring greater reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other covalent K-Ras G12C inhibitors?
A1: K-Ras is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival.[1] In its normal state, K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, which substitutes glycine (B1666218) with cysteine at codon 12, impairs the ability of K-Ras to hydrolyze GTP, leading to a constitutively active state that drives uncontrolled cell growth.[2] K-Ras G12C inhibitors, including presumably this compound, are designed to specifically and covalently bind to the mutant cysteine residue. This irreversible bond locks the K-Ras G12C protein in its inactive, GDP-bound conformation, thereby blocking downstream oncogenic signaling pathways such as the MAPK/ERK pathway.[2]
Q2: Why am I observing a decrease in the efficacy of my K-Ras G12C inhibitor over prolonged treatment in cell culture?
A2: This phenomenon is often attributed to the development of acquired resistance. Cancer cells can adapt to the presence of the inhibitor through various mechanisms, including secondary mutations in the K-Ras gene that prevent the inhibitor from binding effectively.[3][4] Additionally, cells can activate alternative signaling pathways to bypass their dependency on K-Ras signaling for survival and proliferation.[4] Another possibility is the amplification of the mutant K-Ras gene, which increases the amount of the target protein beyond what the inhibitor can effectively suppress at a given concentration.[4]
Q3: My IC50 values for a K-Ras G12C inhibitor are inconsistent across experiments. What are the potential sources of this variability?
A3: Inconsistent IC50 values can stem from several experimental factors. These include variations in cell seeding density, differences in cell line passage number, and inconsistencies in the incubation time with the inhibitor.[5] The metabolic state of the cells at the time of the assay can also influence the outcome. It is crucial to maintain standardized cell culture and assay protocols to ensure reproducibility.[5] Using cells within a defined passage number range and ensuring a homogenous cell suspension during seeding are critical steps.[5]
Troubleshooting Guides
Cell-Based Assays
Problem 1: High well-to-well variability in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting steps. |
| "Edge effects" in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.[5] |
| Improper mixing of the inhibitor | Thoroughly mix the inhibitor dilutions before adding them to the wells.[5] |
Problem 2: No dose-dependent effect observed in cell-based assays.
| Possible Cause | Suggested Solution |
| Inhibitor instability or degradation | Prepare fresh inhibitor dilutions for each experiment from a trusted stock solution. |
| Incorrect inhibitor concentration | Verify the concentration of your stock solution. Test a broader range of concentrations to ensure you are within the active range for your specific cell line.[5] |
| Cell line resistance | Confirm that your cell line harbors the K-Ras G12C mutation and is sensitive to this class of inhibitors. Consider using a more sensitive cell line as a positive control.[5] |
Biochemical Assays
Problem 3: High background or inconsistent results in Western blot analysis of downstream signaling (e.g., p-ERK, p-AKT).
| Possible Cause | Suggested Solution |
| Antibody non-specificity | Use a highly specific and validated primary antibody. Optimize the antibody concentration and incubation conditions. |
| Insufficient washing or blocking | Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., BSA or non-fat milk) and incubation time to reduce non-specific binding.[5] |
| Inconsistent protein loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein lysates in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Phosphatase activity | Always use fresh lysis buffer supplemented with phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.[3] |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables provide representative data for well-characterized K-Ras G12C inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), for comparative purposes.
Table 1: Representative Anti-proliferative Activity (IC50) of K-Ras G12C Inhibitors in Lung Cancer Cell Lines [6]
| Cell Line | K-Ras G12C Status | Inhibitor | IC50 (nM) |
| NCI-H358 | Homozygous | Adagrasib (MRTX849) | 10 - 100 |
| NCI-H2122 | Heterozygous | Sotorasib (AMG 510) | Varies |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture) and duration of treatment.[6]
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC Patients [7]
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreak 100 | 37.1% | 6.8 months | 12.5 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells based on the amount of ATP present, which is indicative of metabolically active cells.[6]
Materials:
-
K-Ras G12C mutant cell lines (e.g., NCI-H358)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 90 µL of complete culture medium in a 96-well plate and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add 10 µL of the diluted compound or DMSO to the respective wells.[6]
-
Incubation: Incubate the plate for 72-120 hours.[6]
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.[6]
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the normalized viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[6]
Protocol 2: Western Blot for Downstream Signaling
This protocol assesses the inhibition of K-Ras downstream signaling by measuring the phosphorylation levels of key proteins like ERK.[3]
Materials:
-
K-Ras G12C mutant cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, wash with ice-cold PBS, and lyse in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[3]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[3]
Visualizations
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Bypass Signaling with K-Ras G12C-IN-4
Welcome to the technical support center for K-Ras G12C-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to bypass signaling activation during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for K-Ras G12C-IN-4?
K-Ras G12C-IN-4 is a covalent inhibitor that specifically targets the cysteine residue of the K-Ras G12C mutant protein.[1][2] By binding to this mutant, the inhibitor locks the K-Ras protein in an inactive, GDP-bound state.[2][3] This prevents the subsequent activation of downstream pro-proliferative signaling pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell growth.[4][5]
Q2: We are observing a decrease in the efficacy of K-Ras G12C-IN-4 over time in our cell culture experiments. What could be the cause?
This is a common observation and is often due to the development of acquired resistance.[4][6] Cancer cells can adapt to the presence of the inhibitor by activating alternative signaling pathways to bypass the dependency on K-Ras signaling for their survival and proliferation.[7][8] This phenomenon is known as bypass signaling activation.
Q3: What are the most common bypass signaling pathways activated in response to K-Ras G12C inhibition?
The two most frequently observed bypass mechanisms are:
-
Reactivation of the MAPK Pathway: Despite initial suppression by K-Ras G12C-IN-4, the MAPK pathway can be reactivated. This often occurs through the upregulation of receptor tyrosine kinases (RTKs) such as EGFR, which can then signal downstream to RAF-MEK-ERK independently of K-Ras.[4][6][9]
-
Activation of the PI3K-AKT-mTOR Pathway: Cancer cells can upregulate signaling through the PI3K-AKT-mTOR pathway to promote survival and proliferation, thereby circumventing the block in K-Ras signaling.[6][8]
Troubleshooting Guide
This guide provides systematic steps to identify and address bypass signaling activation in your experiments.
Issue 1: Rebound in ERK and/or AKT Phosphorylation
You may observe an initial decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) levels upon treatment with K-Ras G12C-IN-4, followed by a rebound to near-baseline levels after 24-48 hours. This is a strong indicator of bypass signaling.[6][8]
Experimental Workflow for Investigating p-ERK/p-AKT Rebound
Caption: Workflow for troubleshooting p-ERK/p-AKT rebound.
Detailed Methodologies
Protocol 1: Time-Course Western Blot Analysis
-
Cell Treatment: Plate K-Ras G12C mutant cells and treat with K-Ras G12C-IN-4 at a relevant concentration (e.g., 1x or 10x IC50).
-
Lysate Collection: Collect cell lysates at multiple time points (e.g., 0, 2, 6, 24, 48, and 72 hours) post-treatment.[6]
-
Immunoblotting: Perform Western blotting using primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT. A loading control (e.g., GAPDH or β-actin) should be included.
-
Analysis: Quantify band intensities to observe the dynamics of ERK and AKT phosphorylation over time.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Sample Preparation: Treat cells with K-Ras G12C-IN-4 for the time point where maximum p-ERK/p-AKT rebound was observed (e.g., 48 hours). Prepare cell lysates according to the manufacturer's protocol for the phospho-RTK array kit.
-
Array Hybridization: Incubate the cell lysates with the array membrane, which is spotted with antibodies against various phosphorylated RTKs.
-
Detection: Use a detection antibody cocktail and chemiluminescent substrate to visualize the activated RTKs.
-
Analysis: Identify the specific RTKs that are hyperactivated in response to K-Ras G12C-IN-4 treatment.
Issue 2: Lack of Synergistic Effect with Downstream Inhibitors
In some cases, combining K-Ras G12C-IN-4 with a MEK inhibitor may not result in the expected synergistic cell killing. This could indicate that the PI3K/AKT pathway is the primary escape mechanism.[8]
Signaling Pathway Diagram: K-Ras and Bypass Pathways
Caption: K-Ras signaling and potential bypass pathways.
Troubleshooting with Combination Therapies
To investigate the role of the PI3K/AKT pathway as a resistance mechanism, a combination therapy approach is recommended.
Protocol 3: Cell Viability Assay with Combination Inhibitors
-
Cell Seeding: Seed K-Ras G12C mutant cells in a 96-well plate.
-
Drug Treatment: Treat cells with a dose matrix of K-Ras G12C-IN-4 and a PI3K inhibitor (e.g., Alpelisib) or an AKT inhibitor (e.g., Capivasertib). Include single-agent controls for each drug.
-
Incubation: Incubate the cells for 72-120 hours.[10]
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data for synergistic effects using software such as CompuSyn to determine the Combination Index (CI). A CI value less than 1 indicates synergy.
Data Presentation
Table 1: Representative IC50 Values of K-Ras G12C-IN-4 in Various Cell Lines
| Cell Line | Cancer Type | K-Ras G12C-IN-4 IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 15 |
| MIA PaCa-2 | Pancreatic Cancer | 25 |
| SW1573 | Non-Small Cell Lung Cancer | 12 |
| HCT116 | Colorectal Cancer | >1000 (K-Ras G13D) |
Note: Data are for illustrative purposes and may not represent actual experimental values for K-Ras G12C-IN-4.
Table 2: Example Results from a Combination Viability Assay
| Treatment | Concentration (nM) | % Viability |
| Vehicle | - | 100 |
| K-Ras G12C-IN-4 | 20 | 65 |
| PI3K Inhibitor | 50 | 80 |
| K-Ras G12C-IN-4 + PI3K Inhibitor | 20 + 50 | 25 |
Note: Data are for illustrative purposes to demonstrate a synergistic effect.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Showdown: Sotorasib vs. Adagrasib in KRAS G12C-Mutated NSCLC Cell Lines
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two pioneering KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, in the context of non-small cell lung cancer (NSCLC) cell lines. This analysis is based on publicly available preclinical and clinical data.
It is important to note that initial inquiries for a compound designated "K-Ras G12C-IN-4" did not yield publicly available experimental data for a direct comparison. Consequently, this guide focuses on two clinically approved and extensively characterized KRAS G12C inhibitors: sotorasib (AMG 510) and adagrasib (MRTX849).
Mechanism of Action: Covalently Silencing an "Undruggable" Target
Both sotorasib and adagrasib are potent, selective, and irreversible inhibitors of the KRAS G12C mutant protein.[1] The KRAS protein functions as a critical molecular switch in signaling pathways that regulate cell growth, proliferation, and survival.[1] The G12C mutation, a substitution of glycine (B1666218) for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell division and tumor growth.[1]
Sotorasib and adagrasib function by covalently binding to the unique cysteine residue of the G12C mutant KRAS. This irreversible binding traps the KRAS protein in its inactive, GDP-bound state, thereby blocking downstream signaling through key pathways such as the MAPK and PI3K-AKT-mTOR cascades.[1] This targeted approach is designed to specifically inhibit the growth of cancer cells harboring the KRAS G12C mutation while sparing healthy cells with wild-type KRAS.[1]
Caption: KRAS G12C signaling pathway and the point of inhibition by sotorasib and adagrasib.
In Vitro Performance in NSCLC Cell Lines: A Quantitative Comparison
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for sotorasib and adagrasib in various KRAS G12C-mutant NSCLC cell lines. Lower IC50 values indicate greater potency.
Table 1: Cell Viability Inhibition (IC50)
| Inhibitor | Cell Line | IC50 (µM) |
| Sotorasib | NCI-H358 | ~0.006[1] |
| Sotorasib | MIA PaCa-2 | ~0.009[1] |
| Sotorasib | NCI-H23 | 0.6904[1] |
| Sotorasib | Panel of KRAS G12C lines | 0.004 - 0.032[1] |
| Adagrasib | NCI-H358 | |
| Adagrasib | NCI-H2122 |
Direct comparative IC50 values for adagrasib in the same NSCLC cell lines from a single head-to-head study are not consistently available in the public domain. However, preclinical studies suggest adagrasib also potently inhibits the growth of KRAS G12C-mutant cell lines.
Table 2: Inhibition of p-ERK Signaling (IC50)
| Inhibitor | Cell Line | IC50 (µM) |
| Sotorasib | Panel of KRAS G12C lines | 0.0010 - 0.123[1] |
| Adagrasib | Various KRAS G12C lines | * |
Pharmacokinetic Properties
| Parameter | Sotorasib | Adagrasib |
| Half-life | ~5.5 hours[2] | ~24 hours[2] |
| Bioavailability | Orally bioavailable | Orally bioavailable[3] |
| CNS Penetration | Limited data available[2] | Shows CNS penetration[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and cross-validation of findings.
Caption: Experimental workflow for a cell viability assay to compare KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: NSCLC cell lines (e.g., NCI-H358, NCI-H23) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.[1]
-
Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (sotorasib or adagrasib) for 72 hours.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Crystal Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance is measured on a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[1]
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the KRAS downstream signaling pathway.
-
Cell Lysis: NSCLC cells are treated with the inhibitor for a specified time, then lysed to extract total protein.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).[1]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein phosphorylation.[1]
Summary and Conclusion
Sotorasib and adagrasib have emerged as groundbreaking therapies for NSCLC patients with the KRAS G12C mutation. Preclinical data from NSCLC cell lines demonstrate their potent ability to inhibit cell viability and downstream signaling pathways.[1] While both inhibitors show significant promise, they exhibit differences in their pharmacokinetic profiles, with adagrasib having a notably longer half-life and evidence of CNS penetration.[2][4] Clinical data suggests comparable efficacy in terms of overall response rates, though some studies indicate potential differences in the duration of response and safety profiles.[5] Further head-to-head clinical trials and preclinical studies will be crucial to fully elucidate the nuanced differences between these and other emerging KRAS G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 5. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: K-Ras-IN-4 vs. Adagrasib in Targeting KRAS G12C
A detailed analysis of the preclinical efficacy of two covalent inhibitors targeting the KRAS G12C mutation, K-Ras-IN-4 and adagrasib, reveals differences in their potency in cellular and biochemical assays. This guide provides a comparative overview of their in vitro performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth. The glycine-to-cysteine substitution at codon 12 (G12C) is a common oncogenic mutation that has been the focus of intense drug discovery efforts. Both this compound and adagrasib are covalent inhibitors that specifically target this mutant form of the KRAS protein. They function by irreversibly binding to the mutant cysteine, thereby locking the KRAS protein in an inactive, GDP-bound state. This action prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of this compound and adagrasib has been evaluated in various cancer cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Assay Type | Cell Line | IC50 (µM) |
| This compound | p-ERK Inhibition | MIA PaCa-2 | 0.219[1] |
| Cell Viability (72h) | MIA PaCa-2 | 0.067[1] | |
| Adagrasib | Cell Viability (2D, 3-day) | Panel of KRAS G12C mutant cell lines | 0.010 - 0.973[2][3][4] |
| Cell Viability (3D, 12-day) | Panel of KRAS G12C mutant cell lines | 0.0002 - 1.042[2][3][4] |
Table 1: Comparative in vitro efficacy of this compound and adagrasib in KRAS G12C mutant cancer cell lines.
The data indicates that this compound demonstrates potent inhibition of both downstream signaling (p-ERK) and cell viability in the MIA PaCa-2 pancreatic cancer cell line.[1] Adagrasib has been tested more extensively across a panel of KRAS G12C-mutant cell lines and shows a broad range of potent anti-proliferative activity in both 2D and 3D cell culture models.[2][3][4]
Mechanism of Action and Downstream Effects
Both this compound and adagrasib achieve their anti-cancer effects by inhibiting the downstream signaling cascades initiated by active KRAS G12C. A primary indicator of successful target engagement is the reduction in the phosphorylation of ERK (p-ERK), a key kinase in the MAPK pathway.
Adagrasib has been shown to inhibit KRAS-dependent signaling targets, including the phosphorylation of ERK1/2 and S6 ribosomal protein (pS6), with IC50 values in the single-digit nanomolar range in cellular assays.[3][4] this compound also effectively inhibits MAPK signaling, as evidenced by its IC50 value of 0.219 µM for p-ERK inhibition in MIA PaCa-2 cells.[1]
Experimental Protocols
To provide a clear understanding of how the comparative data is generated, detailed methodologies for key in vitro experiments are outlined below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells harboring the KRAS G12C mutation are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (this compound or adagrasib) or a vehicle control (e.g., DMSO) for a specified period, typically 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for KRAS Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and is crucial for assessing the inhibition of downstream signaling pathways.
-
Cell Lysis: KRAS G12C mutant cells are treated with the inhibitors for a defined period. Following treatment, the cells are lysed to release their protein contents.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the proteins of interest, such as phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. A chemiluminescent substrate is then applied, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified. A reduction in the p-ERK to total ERK ratio in treated cells compared to control cells indicates inhibition of the KRAS signaling pathway.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: The KRAS signaling pathway and the mechanism of action of this compound and adagrasib.
Caption: A generalized workflow for the in vitro comparison of KRAS G12C inhibitors.
References
Comparative Efficacy of KRAS G12C Inhibitors in Preclinical Xenograft Models
A detailed guide for researchers and drug development professionals on the in vivo activity of covalent inhibitors targeting the KRAS G12C mutation. This guide provides a comparative analysis of leading compounds, supported by experimental data from xenograft studies.
This guide offers a comprehensive comparison of the preclinical in vivo efficacy of several prominent KRAS G12C inhibitors. While the specific compound "K-Ras-IN-4" did not yield public data, this document focuses on well-characterized and clinically relevant alternatives, including Sotorasib (AMG 510) and Adagrasib (MRTX849), alongside other investigational agents. The data presented is collated from various preclinical studies involving patient-derived and cell line-derived xenograft models, providing a valuable resource for researchers in the field of oncology and drug discovery.
In Vivo Performance of KRAS G12C Inhibitors: A Comparative Summary
The following table summarizes the in vivo activity of various KRAS G12C inhibitors in different xenograft models. The data highlights key metrics such as the xenograft model used, the dosage and administration route of the compound, and the observed tumor growth inhibition (TGI).
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome |
| Sotorasib (AMG 510) | LU99 (NSCLC) | 100 mg/kg, oral, daily | Significant tumor growth inhibition.[1] |
| H358 (NSCLC) | 100 mg/kg, oral, daily | Dose-dependent inhibition of tumor growth. | |
| Patient-Derived Xenograft (PDX) - Lung Adenocarcinoma | Not specified | Showed anti-tumor activity. | |
| Adagrasib (MRTX849) | LU99 (NSCLC) | 100 mg/kg, oral, daily | Pronounced tumor regression in 17 of 26 models.[2] |
| H358 (NSCLC) | 10, 30, 100 mg/kg, oral, single dose | Dose-dependent modification of KRAS G12C and pathway inhibition.[2] | |
| Patient-Derived Xenograft (PDX) - Multiple tumor types | 100 mg/kg, oral, daily | Demonstrated broad-spectrum tumor regression.[2] | |
| D-1553 | Patient-Derived Xenograft (PDX) - Lung and Colorectal Cancer | Not specified | TGI ranging from 43.6% to 124.3% in lung cancer PDX models, and 60.9% to 105.7% in colorectal cancer PDX models.[3] |
| Compound A | MiaPaCa2 (Pancreatic) | 1, 5, 30 mg/kg, oral, daily | Significant anti-tumor efficacy with sustained target binding and pERK modulation at higher doses.[4] |
| Kras G12C-driven GEMM (NSCLC) | 30 mg/kg, oral, daily | Comparable efficacy to sotorasib.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative protocols for in vivo xenograft studies evaluating KRAS G12C inhibitors.
General Xenograft Model Protocol
-
Cell Line Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration: The investigational compound (e.g., Sotorasib, Adagrasib) is administered, typically orally via gavage, at the specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling modulation (e.g., pERK levels).
Patient-Derived Xenograft (PDX) Model Protocol
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with KRAS G12C-mutant cancers.
-
Implantation: The tumor tissue is surgically implanted subcutaneously into immunocompromised mice.
-
Passaging: Once the tumors reach a certain size, they are excised and can be passaged into subsequent cohorts of mice for expansion.
-
Study Design: Similar to cell line-derived xenografts, mice with established PDX tumors are randomized and treated with the KRAS G12C inhibitor or vehicle.
-
Data Analysis: Tumor growth inhibition is calculated and compared between treatment and control groups.
Visualizing Key Processes
To better understand the context of these studies, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for a xenograft study.
Caption: The KRAS signaling pathway and the mechanism of G12C inhibitors.
Caption: A typical experimental workflow for a xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the α4-α5 dimerization interface of K-RAS inhibits tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS - Wikipedia [en.wikipedia.org]
Overcoming Sotorasib Resistance: A Comparative Analysis of Next-Generation KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) and other solid tumors. Sotorasib (B605408), the first FDA-approved KRAS G12C inhibitor, has demonstrated significant clinical activity; however, the emergence of acquired resistance poses a critical challenge to its long-term efficacy. This guide provides a comprehensive comparison of therapeutic strategies to overcome sotorasib resistance, with a focus on the next-generation KRAS G12C inhibitor, adagrasib. This analysis is based on publicly available preclinical and clinical data.
Mechanisms of Resistance to Sotorasib
Resistance to sotorasib can be broadly categorized into two main mechanisms:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself, which either prevent sotorasib from binding effectively or reactivate the protein. Key on-target resistance mechanisms include:
-
Secondary KRAS mutations: Amino acid substitutions at various positions can interfere with the covalent bond formation between sotorasib and the cysteine at position 12.
-
KRAS G12C amplification: An increased copy number of the KRAS G12C allele can lead to higher levels of the oncoprotein, overwhelming the inhibitory capacity of sotorasib.[1]
-
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling to drive tumor growth and survival. Common off-target mechanisms include:
-
Bypass signaling pathway activation: Upregulation of parallel signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, can sustain cell proliferation independently of KRAS G12C.[2][3]
-
Histologic transformation: In some cases, the tumor may change its cellular appearance and characteristics, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.[4]
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs like EGFR and MET can reactivate downstream pathways, circumventing the inhibition of KRAS G12C.
-
Adagrasib: A Next-Generation Inhibitor with a Differentiated Profile
Adagrasib is another potent, selective, and irreversible inhibitor of KRAS G12C. Preclinical and clinical data suggest that adagrasib may be effective in tumors that have developed resistance to sotorasib, indicating a lack of complete cross-resistance between the two agents.[5] This potential is attributed to differences in their chemical structures, which may lead to distinct interactions with the KRAS G12C protein and different profiles of resistance mutations.
Comparative Efficacy in Preclinical Models
The following tables summarize the preclinical efficacy of sotorasib and adagrasib in KRAS G12C-mutant cancer cell lines, including those with acquired resistance to sotorasib.
Table 1: In Vitro Cell Viability (IC50, µM) in KRAS G12C-Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Notes |
| NCI-H358 | NSCLC | ~0.006 | Not consistently available in direct comparative studies | Sotorasib-sensitive |
| MIA PaCa-2 | Pancreatic | ~0.009 | Not consistently available in direct comparative studies | Sotorasib-sensitive |
| NCI-H23 | NSCLC | 0.6904 | Not consistently available in direct comparative studies | Sotorasib-tolerant |
| SW1573 | NSCLC | 9.6 | 4.13 | Inherently sotorasib-resistant. Adagrasib demonstrates greater potency.[6] |
| H358-R | NSCLC | >10 (Resistant) | Potentially sensitive | Sotorasib-resistant derivative of NCI-H358.[3] |
| H23-R | NSCLC | >2.5 (Resistant) | Potentially sensitive | Sotorasib-resistant derivative of NCI-H23. |
Table 2: In Vivo Efficacy in Sotorasib-Resistant Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) | Notes |
| Sotorasib-Resistant NSCLC Xenograft | Adagrasib | Data suggests efficacy | Adagrasib has shown the ability to inhibit tumor growth in models with acquired resistance to sotorasib.[5][6] |
| Sotorasib-Resistant NSCLC Xenograft | Sotorasib + Other Agents (e.g., PI3K inhibitor) | Synergistic anti-tumor activity | Combination therapies are a key strategy to overcome sotorasib resistance.[2] |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz (DOT language), illustrate the KRAS signaling pathway and a typical experimental workflow for comparing the efficacy of KRAS G12C inhibitors.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
References
- 1. researchgate.net [researchgate.net]
- 2. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating K-Ras Inhibitor Binding Affinity: A Comparative Guide to Biochemical Assays
For researchers and scientists in the field of drug discovery, validating the binding affinity of novel inhibitors to their targets is a critical step. This guide provides a comprehensive overview of common biochemical assays used to determine the binding affinity of K-Ras inhibitors, using the hypothetical inhibitor "K-Ras-IN-4" as a case study. We will explore various experimental protocols, compare their outputs, and present data for well-characterized K-Ras inhibitors to provide a framework for evaluating new compounds.
Introduction to K-Ras Inhibition
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are prevalent in many cancers, leading to constitutively active K-Ras and uncontrolled cell proliferation.[3][4] The development of small molecule inhibitors targeting mutant K-Ras has been a significant focus in cancer research. Validating the binding affinity of these inhibitors is crucial for their development and optimization.
Biochemical Assays for Determining Binding Affinity
Several robust biochemical assays are available to quantify the interaction between a small molecule inhibitor and the K-Ras protein. These assays can determine key parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).
Commonly Used Biochemical Assays:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the inhibition of nucleotide exchange from GDP to GTP, a key step in K-Ras activation.[5] It is a robust method for determining the IC50 values of inhibitors.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation, allowing for the determination of the Kd value.[6][7]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a temperature gradient, which changes upon ligand binding. This technique can be used to determine the Kd in solution.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, enthalpy, and entropy.
-
Competitive Binding Assays: These assays utilize a labeled ligand with a known affinity for K-Ras. The ability of an unlabeled inhibitor (like this compound) to displace the labeled ligand is measured to determine its binding affinity.[5]
Comparative Data of Known K-Ras Inhibitors
To provide a benchmark for evaluating a new inhibitor like "this compound," the following table summarizes the binding affinities of two well-characterized K-Ras inhibitors, MRTX1133 and AMG510, against various K-Ras mutants and wild-type (WT) K-Ras. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| MRTX1133 | KRAS(G12D) | TR-FRET Nucleotide Exchange | 0.14 |
| KRAS(WT) | TR-FRET Nucleotide Exchange | 5.37 | |
| KRAS(G12C) | TR-FRET Nucleotide Exchange | 4.91 | |
| KRAS(G12V) | TR-FRET Nucleotide Exchange | 7.64 | |
| AMG510 | KRAS(G12C) | TR-FRET Nucleotide Exchange | 8.88 |
| KRAS(WT) | TR-FRET Nucleotide Exchange | >100,000 | |
| KRAS(G12D) | TR-FRET Nucleotide Exchange | >100,000 | |
| KRAS(G12V) | TR-FRET Nucleotide Exchange | >100,000 |
Data sourced from a study on biochemical and cell-based assays for K-Ras inhibitors.[5]
Experimental Protocols
Below are detailed methodologies for two common biochemical assays used to validate K-Ras inhibitor binding affinity.
TR-FRET Based Nucleotide Exchange Assay
This protocol is adapted from established methods for measuring the inhibition of SOS1-mediated nucleotide exchange.[5]
Objective: To determine the IC50 of an inhibitor by measuring its effect on the exchange of fluorescently labeled GDP for GTP.
Materials:
-
Recombinant K-Ras protein (e.g., K-Ras G12D mutant)
-
SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTP
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare Reagents: Dilute all proteins and compounds in the assay buffer to their final concentrations. A typical K-Ras concentration is 20 nM, SOS1 at 50 nM, BODIPY-FL-GDP at 50 nM, and GTP at 100 µM.
-
Compound Plating: Serially dilute the test inhibitor (this compound) to create a dose-response curve. Add the diluted inhibitor to the wells of the 384-well plate. Include control wells with DMSO (vehicle) and a known inhibitor.
-
Protein Incubation: Add the K-Ras protein to the wells containing the inhibitor and incubate for 30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add a mixture of SOS1 and BODIPY-FL-GDP to initiate the nucleotide exchange reaction.
-
Add GTP: After a 15-minute incubation, add GTP to the wells.
-
Read Plate: Measure the TR-FRET signal at regular intervals for 60-90 minutes using a plate reader with appropriate filters for the donor and acceptor fluorophores.
-
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: The K-Ras signaling pathway and the point of inhibition.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
Validating K-Ras Inhibition: A Comparative Guide to Assessing Downstream Effector Suppression
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the efficacy of K-Ras inhibitors, with a focus on the hypothetical inhibitor, K-Ras-IN-4. By comparing its potential performance with established alternatives and detailing essential experimental protocols, this guide serves as a practical resource for preclinical assessment.
Mutations in the K-Ras oncogene are prevalent in numerous cancers, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival.[1][2][3][4] The development of small molecule inhibitors targeting these mutations represents a significant advancement in cancer therapy. Validating the on-target effects of these inhibitors by demonstrating the suppression of downstream effectors is a critical step in their preclinical development.
The K-Ras Signaling Network
K-Ras acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][4] Oncogenic mutations lock K-Ras in the active state, leading to the persistent activation of key downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3] These pathways regulate essential cellular processes such as proliferation, survival, and differentiation.[1][2]
Comparative Analysis of K-Ras Inhibitors
The landscape of K-Ras inhibitors is rapidly evolving, with several compounds in clinical development or already approved. These inhibitors often target specific K-Ras mutations. For instance, Sotorasib (AMG510) and Adagrasib (MRTX849) are covalent inhibitors of the KRAS G12C mutation.[2] MRTX1133 is a non-covalent inhibitor targeting the KRAS G12D mutation. Pan-Ras inhibitors, such as RMC-6236 and BI-2493, are designed to inhibit multiple Ras isoforms.[5][6]
The following table summarizes key performance indicators for these inhibitors, providing a benchmark against which a new inhibitor like this compound can be evaluated.
| Inhibitor | Target | Mechanism of Action | IC50 (Biochemical) | IC50 (Cell-based) | Downstream Effectors Inhibited |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | p-ERK, p-AKT |
| Sotorasib (AMG510) | KRAS G12C | Covalent, irreversible | ~8.88 nM (for G12C) | Varies by cell line | p-ERK |
| Adagrasib (MRTX849) | KRAS G12C | Covalent, irreversible | Sub-nanomolar range | Varies by cell line | p-ERK |
| MRTX1133 | KRAS G12D | Non-covalent, reversible | ~0.14 nM (for G12D) | Varies by cell line | p-ERK, p-AKT |
| RMC-6236 | Pan-RAS (ON state) | Non-covalent, "molecular glue" | Potent across various mutants | Varies by cell line | p-ERK |
| BI-2493 | Pan-KRAS | Reversible | Potent across various mutants | Varies by cell line | p-ERK |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used.
Experimental Protocols for Validating Downstream Inhibition
A multi-faceted approach employing both biochemical and cell-based assays is essential for robustly validating the inhibition of K-Ras downstream effectors.
Biochemical Assays
a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange:
-
Objective: To measure the ability of this compound to inhibit the exchange of GDP for GTP, a key step in K-Ras activation.
-
Principle: This assay monitors the interaction between a fluorescently labeled GTP analog and a K-Ras protein fused to a compatible fluorophore. Inhibition of nucleotide exchange results in a decreased FRET signal.[7]
-
Protocol Outline:
-
Purified recombinant K-Ras protein (wild-type and mutant forms) is incubated with a fluorescently labeled, non-hydrolyzable GDP analog.
-
The guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, is added to catalyze the exchange of GDP for a fluorescently labeled GTP analog in the presence of varying concentrations of this compound.
-
The TR-FRET signal is measured over time using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Assays
a) Western Blotting for Phosphorylated Downstream Effectors:
-
Objective: To directly assess the inhibition of K-Ras signaling pathways within a cellular context by measuring the phosphorylation status of key downstream effectors.
-
Principle: This technique uses antibodies to detect specific proteins (total and phosphorylated forms of ERK and AKT) that have been separated by size.
-
Protocol Outline:
-
Cancer cell lines harboring the relevant K-Ras mutation are seeded and allowed to attach.
-
Cells are treated with a dose range of this compound for a specified time course (e.g., 2, 6, 24 hours).
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT, followed by secondary antibodies.
-
Bands are visualized and quantified to determine the ratio of phosphorylated to total protein.
-
b) NanoBRET™ Target Engagement Assay:
-
Objective: To quantify the binding of this compound to its target K-Ras protein in live cells.
-
Principle: This assay measures the proximity of a fluorescently labeled inhibitor to a K-Ras protein tagged with NanoLuc® luciferase. Binding of the inhibitor brings the two components close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.
-
Protocol Outline:
-
Cells are engineered to express a K-Ras-NanoLuc® fusion protein.
-
A fluorescent tracer that binds to the same site as the inhibitor is added to the cells.
-
Varying concentrations of the unlabeled this compound are added to compete with the tracer.
-
The BRET signal is measured, and a decrease in the signal indicates displacement of the tracer by the inhibitor.
-
IC50 values for target engagement are determined.
-
c) 3D Spheroid Cell Proliferation Assay:
-
Objective: To evaluate the effect of this compound on the growth of cancer cells in a more physiologically relevant three-dimensional culture model.
-
Principle: Cancer cells are grown in conditions that promote the formation of spheroids, which mimic small avascular tumors. The growth of these spheroids is monitored over time in the presence of the inhibitor.
-
Protocol Outline:
-
Single-cell suspensions are seeded in ultra-low attachment plates to promote spheroid formation.
-
Once spheroids have formed, they are treated with a range of concentrations of this compound.
-
Spheroid size and viability (e.g., using a CellTiter-Glo® 3D assay) are measured at regular intervals over several days.
-
Dose-response curves are generated to determine the IC50 for growth inhibition.
-
Conclusion
The validation of a novel K-Ras inhibitor such as this compound requires a rigorous and multi-pronged experimental approach. By systematically evaluating its biochemical activity, cellular target engagement, and impact on downstream signaling pathways and cell proliferation, researchers can build a comprehensive data package. Comparing these findings with data from established inhibitors provides crucial context for assessing the potential of a new therapeutic candidate. This structured approach will ultimately facilitate the identification of potent and selective K-Ras inhibitors for further development in the fight against K-Ras-driven cancers.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. bioengineer.org [bioengineer.org]
- 4. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Revolution sets sights on Phase III trial for pan-RAS inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 7. pubs.acs.org [pubs.acs.org]
Profiling K-Ras Inhibitor Specificity: A Comparative Analysis of Cross-Reactivity Against RAS Mutants
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profiles of K-Ras inhibitors against various RAS mutants. Due to the lack of publicly available data for a specific compound designated "K-Ras-IN-4," this guide will utilize data from well-characterized K-Ras inhibitors, such as Sotorasib and Adagrasib, as representative examples to illustrate the principles and methodologies of cross-reactivity profiling.
The development of specific inhibitors targeting mutant K-Ras, particularly the G12C variant, has marked a significant advancement in cancer therapy.[1] These inhibitors function by covalently binding to the mutant cysteine residue, locking the K-Ras protein in an inactive, GDP-bound state.[1] This action effectively halts the downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT cascades, that drive oncogenesis.[1] However, the high degree of sequence similarity among RAS isoforms (K-Ras, H-Ras, and N-Ras) and the existence of numerous other K-Ras mutations necessitate rigorous evaluation of an inhibitor's selectivity.[1] High specificity is paramount to minimize off-target effects and maximize the therapeutic window.
Quantitative Analysis of Inhibitor Cross-Reactivity
The inhibitory activity of K-Ras inhibitors against different RAS isoforms and mutants is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values for these metrics indicate higher potency and affinity. The following table summarizes representative biochemical data for two well-known K-Ras G12C inhibitors, demonstrating their selectivity profiles.
| Compound | Target | IC50 / Kd (nM) | Assay Type |
| Sotorasib (AMG 510) | K-Ras G12C | ~8.88 | Biochemical Activity (Nucleotide Exchange)[2] |
| K-Ras WT | >100,000 | Biochemical Activity (Nucleotide Exchange)[2] | |
| K-Ras G12D | >100,000 | Biochemical Activity (Nucleotide Exchange)[2] | |
| K-Ras G12V | >100,000 | Biochemical Activity (Nucleotide Exchange)[2] | |
| Adagrasib (MRTX849) | K-Ras G12C | ~0.02-0.05 | Biochemical Binding |
| K-Ras WT | >1,000 | Biochemical Binding | |
| H-Ras WT | >1,000 | Biochemical Binding | |
| N-Ras WT | >1,000 | Biochemical Binding |
Experimental Protocols
The determination of inhibitor specificity relies on a variety of biochemical and cell-based assays. These assays are designed to measure the direct interaction between the inhibitor and the target protein or the functional consequence of this interaction on cellular signaling.
Biochemical Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) based Nucleotide Exchange Assay:
-
Principle: This assay monitors the binding of a fluorescently labeled GTP analog to a RAS protein. Inhibition of this process by a compound results in a decrease in the HTRF signal.[3]
-
Protocol:
-
Recombinant RAS mutant proteins (e.g., K-Ras G12C, K-Ras WT, H-Ras, N-Ras) are incubated with a fluorescently labeled, non-hydrolyzable GTP analog.
-
The inhibitor of interest is added at varying concentrations.
-
The reaction is allowed to reach equilibrium.
-
The HTRF signal is measured, and the IC50 value is calculated from the dose-response curve.[1]
-
2. Surface Plasmon Resonance (SPR):
-
Principle: SPR measures the binding affinity and kinetics of an inhibitor to a target protein immobilized on a sensor chip.
-
Protocol:
-
Recombinant RAS protein is immobilized on an SPR sensor chip.
-
A solution containing the inhibitor at various concentrations is flowed over the chip.
-
The change in the refractive index at the chip surface, which is proportional to the mass of bound inhibitor, is measured in real-time.
-
Association (kon) and dissociation (koff) rate constants are determined, and the dissociation constant (Kd) is calculated (Kd = koff/kon).
-
Cellular Assays
1. NanoBRET™ Target Engagement Assay:
-
Principle: This assay measures the binding of an inhibitor to its target protein within living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. Inhibitor binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[3]
-
Protocol:
-
Cells are engineered to express the RAS protein of interest fused to NanoLuc®.
-
The cells are treated with the inhibitor at various concentrations.
-
The fluorescent tracer is added.
-
The BRET signal is measured, and the intracellular binding affinity is determined.[3]
-
2. Western Blotting for Downstream Signaling:
-
Principle: This assay assesses the functional effect of the inhibitor on the K-Ras signaling pathway by measuring the phosphorylation status of downstream effectors like ERK.
-
Protocol:
-
Cancer cell lines harboring the specific K-Ras mutation are treated with the inhibitor.
-
Cell lysates are prepared, and proteins are separated by gel electrophoresis.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.[1]
-
The levels of p-ERK are quantified and normalized to total ERK to determine the extent of pathway inhibition.[1]
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams, generated using the DOT language, depict a typical experimental workflow for assessing inhibitor cross-reactivity and the canonical K-Ras signaling pathway.
References
In Vivo Validation of KRAS G12C Inhibitors: A Comparative Analysis of Sotorasib and Adagrasib
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo performance of leading KRAS G12C inhibitors. This guide provides a comparative analysis of Sotorasib (AMG 510) and Adagrasib (MRTX849), with a note on the emerging compound K-Ras-IN-4.
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in oncology. Sotorasib, developed by Amgen, and Adagrasib, from Mirati Therapeutics, are at the forefront of this therapeutic revolution. This guide offers an objective comparison of their in vivo performance based on available preclinical data.
It is important to note that while "this compound" (also known as compound CP163) is commercially available as a K-Ras inhibitor, there is limited publicly available in vivo validation data for this compound. Therefore, a direct and comprehensive comparison with the well-documented inhibitors Sotorasib and Adagrasib is not feasible at this time. This guide will focus on the robust preclinical data available for Sotorasib and Adagrasib.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both Sotorasib and Adagrasib are highly selective, irreversible covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein. By binding to this residue, they lock the KRAS protein in an inactive, GDP-bound state. This prevents the exchange to the active GTP-bound form, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival. The G12C mutation introduces a cysteine residue that is not present in the wild-type protein, providing a unique target for these covalent inhibitors.
KRAS G12C Signaling Pathway and Inhibitor Action
The following diagram illustrates the KRAS G12C signaling pathway and the point of intervention for Sotorasib and Adagrasib.
In Vivo Performance Comparison
The following tables summarize key in vivo preclinical data for Sotorasib and Adagrasib in non-small cell lung cancer (NSCLC) xenograft models.
Table 1: In Vivo Efficacy in NSCLC Xenograft Models
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Mouse Model | Nude Mice | Nude Mice |
| Cell Line | NCI-H358 (KRAS G12C) | NCI-H358 (KRAS G12C) |
| Dosing Regimen | 100 mg/kg, orally, once daily | 100 mg/kg, orally, once daily |
| Tumor Growth Inhibition (TGI) | Significant tumor regression observed. | Rapid and sustained tumor regression. |
| Key Findings | Induced tumor regression in a dose-dependent manner. Showed durable cures in a subset of mice. | Demonstrated broad-spectrum antitumor activity across various patient-derived xenograft (PDX) models. |
| References | [1] | [2] |
Table 2: Pharmacokinetic Properties in Preclinical Models
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Half-life (t½) | ~5.5 hours | ~24 hours[3][4] |
| Bioavailability | Orally bioavailable | Orally bioavailable[3] |
| Key Features | Rapidly and irreversibly binds to KRAS G12C. | Optimized for a long half-life and extensive tissue distribution.[3] |
| References | [4] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and cross-validation of these findings. Below are representative protocols for key in vivo experiments.
Xenograft Tumor Model Protocol
-
Cell Culture: Human NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: A suspension of 5 x 10^6 NCI-H358 cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly using digital calipers, and the volume is calculated using the formula: (Length x Width²) / 2. Animal body weights are also monitored as a measure of toxicity.
-
Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and vehicle control groups.
-
Drug Administration: Sotorasib or Adagrasib is formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water) and administered orally by gavage at the specified dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Tumor regression is also assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for downstream analysis, such as Western blotting to assess the phosphorylation status of ERK (p-ERK) to confirm target engagement.
Western Blotting for p-ERK Analysis
-
Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the p-ERK signal is normalized to total ERK and the loading control.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical assessment of KRAS G12C inhibitors.
Conclusion
Sotorasib and Adagrasib represent a significant advancement in the treatment of KRAS G12C-mutated cancers. Both drugs demonstrate robust in vivo efficacy, leading to tumor regression in preclinical models. While both share a similar mechanism of action, they exhibit distinct pharmacokinetic profiles, with Adagrasib having a notably longer half-life. The choice between these inhibitors in a research or clinical setting may depend on these properties and the specific experimental or therapeutic context. Further head-to-head in vivo studies will be crucial for a more definitive comparison. For emerging inhibitors like this compound, the generation and publication of comprehensive in vivo data are necessary to understand their therapeutic potential relative to the established agents.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling K-Ras-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with K-Ras-IN-4. The following procedures are based on established safety protocols for potent, targeted anti-cancer agents and should be implemented to ensure personnel safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent inhibitor of KRAS, it should be handled with the utmost care as a hazardous and potentially cytotoxic compound. Adherence to the following personal protective equipment (PPE) guidelines is mandatory for all personnel handling this substance.
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Nitrile or other chemically resistant material. Change immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes or aerosols.[1][2][3] |
| Body Protection | Disposable gown | Solid front, long-sleeved, with tight-fitting cuffs to protect skin and clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound or when there is a risk of aerosol generation.[1] |
Operational Plan: Handling and Disposal of this compound
A systematic approach to handling and disposal is critical to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
